N-Methyl-1-(2-thienyl)ethanamine hydrochloride
Description
BenchChem offers high-quality N-Methyl-1-(2-thienyl)ethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-1-(2-thienyl)ethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-methyl-1-thiophen-2-ylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS.ClH/c1-6(8-2)7-4-3-5-9-7;/h3-6,8H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZILEIXPLYHRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-Methyl-1-(2-thienyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Molecule of Potential
N-Methyl-1-(2-thienyl)ethanamine hydrochloride, identified by the CAS number 857546-98-6, represents a fascinating intersection of established pharmacophores. As a derivative of thiophene, a privileged heterocyclic scaffold in medicinal chemistry, and structurally analogous to phenethylamines, this compound stands as a compelling candidate for novel therapeutic development.[1] This guide aims to provide a comprehensive technical overview for researchers, synthesizing foundational chemical data with predictive insights into its synthesis, characterization, and potential biological significance. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document leverages established chemical principles and data from analogous structures to provide a robust framework for its scientific exploration.
Core Molecular Identity and Physicochemical Properties
N-Methyl-1-(2-thienyl)ethanamine hydrochloride is a solid organic salt with a molecular formula of C₇H₁₂ClNS and a molecular weight of 177.69 g/mol . Its structure features a thiophene ring connected to an ethylamine backbone, with a methyl group on the nitrogen atom. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media.
| Property | Value | Source |
| CAS Number | 857546-98-6 | Sigma-Aldrich |
| Molecular Formula | C₇H₁₂ClNS | PubChem[2] |
| Molecular Weight | 177.69 g/mol | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| IUPAC Name | N-methyl-1-thiophen-2-ylethanamine;hydrochloride | PubChem[2] |
| SMILES | Cl.CNC(C)c1cccs1 | Sigma-Aldrich |
| InChI Key | ZZZILEIXPLYHRU-UHFFFAOYSA-N | Sigma-Aldrich |
Strategic Synthesis: A Focus on Reductive Amination
The synthesis of N-Methyl-1-(2-thienyl)ethanamine hydrochloride can be efficiently achieved through reductive amination. This widely utilized method offers a controlled approach to forming the crucial carbon-nitrogen bond, avoiding the common issue of over-alkylation seen in direct alkylation methods.[3] The logical precursor for this synthesis is 2-acetylthiophene, a commercially available starting material.
The proposed synthetic pathway involves two key stages: the formation of an imine intermediate followed by its reduction to the secondary amine.
Caption: Proposed synthetic workflow for N-Methyl-1-(2-thienyl)ethanamine HCl.
Experimental Protocol: A Self-Validating System
The following protocol is a generalized procedure based on established reductive amination reactions.[4][5] Optimization of reaction times, temperatures, and stoichiometry is recommended for maximizing yield and purity.
Materials:
-
2-Acetylthiophene
-
Methylamine (e.g., 40% solution in water or as hydrochloride salt)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hydrochloric acid (e.g., 2M solution in diethyl ether)
-
Diethyl ether
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Imine Formation:
-
Dissolve 2-acetylthiophene (1 equivalent) in DCM or DCE in a round-bottom flask equipped with a magnetic stirrer.
-
Add methylamine (1.1-1.5 equivalents). If using methylamine hydrochloride, a mild base (e.g., triethylamine, 1.1 equivalents) should be added to liberate the free amine.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for the disappearance of the starting ketone.
-
-
Reduction:
-
To the solution containing the imine, add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 equivalents), portion-wise to control any potential exotherm. Sodium cyanoborohydride is also an effective alternative.
-
Continue stirring at room temperature for 12-24 hours. The progress of the reduction should be monitored by TLC or GC-MS until the imine is fully consumed.
-
-
Work-up and Purification of the Free Base:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer. Extract the aqueous layer with DCM (2-3 times).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Methyl-1-(2-thienyl)ethanamine free base.
-
If necessary, the crude product can be purified by column chromatography on silica gel.
-
-
Hydrochloride Salt Formation:
-
Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether.
-
Slowly add a solution of HCl in diethyl ether (e.g., 2M) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield N-Methyl-1-(2-thienyl)ethanamine hydrochloride as a solid.
-
Analytical Characterization: A Predictive Approach
While specific spectral data for N-Methyl-1-(2-thienyl)ethanamine hydrochloride is not available in the public domain, its structure allows for the prediction of characteristic signals in various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural elucidation. For N-Methyl-1-(2-thienyl)ethanamine hydrochloride, the following proton signals are expected:
-
Thiophene Ring Protons: Three distinct signals in the aromatic region (typically δ 6.8-7.5 ppm), exhibiting coupling patterns characteristic of a 2-substituted thiophene.
-
Methine Proton (-CH-): A quartet adjacent to the methyl group and the thiophene ring.
-
N-Methyl Protons (-NH-CH₃): A singlet or a doublet (if coupled to the NH proton) in the upfield region.
-
C-Methyl Protons (-CH-CH₃): A doublet coupled to the methine proton.
-
Amine Proton (-NH-): A broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR would complement the proton data, showing distinct signals for the thiophene carbons, the methine carbon, and the two methyl carbons.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the free base (141.24 g/mol ).[6] Electron ionization (EI) would likely lead to characteristic fragmentation patterns. The molecular ion peak (M+) at m/z = 141 would be expected. Key fragmentation would likely involve the cleavage of the C-C bond alpha to the nitrogen, leading to a prominent fragment corresponding to the thienylmethyl cation.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20080293971A1 - A Process for the Preparation of R-(-)-N, Alpha-Dimethylphenethylamine (Levmethamfetamine) or S-(+)-N, Alpha-Dimethylphenethylamine (Methamphetamine) from D-Ephendrine, or L-Ephedrine Respectively - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Curso: 1506 | Laboratorio de Química Orgánica III | Prof. Arturo García Zavala [amyd.quimica.unam.mx]
- 6. N-Methyl-2-(thiophen-2-yl)ethan-1-amine | C7H11NS | CID 436154 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of N-Methyl-1-(2-thienyl)ethanamine Hydrochloride
This document provides a comprehensive technical overview of the molecular structure of N-Methyl-1-(2-thienyl)ethanamine hydrochloride. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's synthesis, characterization, and structural attributes. The guide moves beyond a simple recitation of data, offering insights into the causal relationships behind experimental design and data interpretation, thereby providing a self-validating framework for its analysis.
Introduction and Significance
N-Methyl-1-(2-thienyl)ethanamine hydrochloride is a chemical compound featuring a thiophene ring linked to an N-methylated ethanamine side chain.[1] Its structural similarity to endogenous trace amines and other phenethylamine derivatives suggests its potential for investigation in neuropharmacology and medicinal chemistry.[2] The thiophene moiety, a sulfur-containing heteroaromatic ring, is a key structural feature in numerous pharmaceuticals, valued for its metabolic stability and ability to engage in specific biological interactions.[3] The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it suitable for research and formulation.
This guide will elucidate the definitive molecular structure of this compound through a logical progression, beginning with its chemical synthesis and culminating in a multi-faceted spectroscopic analysis.
Compound Identification:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-methyl-1-thiophen-2-ylethanamine;hydrochloride | PubChem[1] |
| CAS Number | 857546-98-6 | PubChem[1] |
| Molecular Formula | C₇H₁₂ClNS | PubChem[1] |
| Molecular Weight | 177.70 g/mol | PubChem[1] |
Synthetic Pathway: Reductive Amination
Understanding the synthesis of a molecule is the first step in its structural verification. The most logical and efficient route to N-Methyl-1-(2-thienyl)ethanamine is via the reductive amination of 2-acetylthiophene.[4][5] This choice is predicated on the high selectivity and yield of this reaction, which avoids the common issue of over-alkylation seen in direct alkylation methods.[4]
The process involves two key stages: the formation of an intermediate imine from 2-acetylthiophene and methylamine, followed by the immediate reduction of this imine to the target secondary amine.
Caption: Synthetic workflow via reductive amination.
Experimental Protocol: Synthesis
-
Imine Formation: To a solution of 2-acetylthiophene (1.0 eq) in methanol, add a solution of methylamine (1.2 eq, typically 40% in water). The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The reaction is self-validating as the equilibrium favors imine formation, driven by the subsequent reduction step.
-
Reduction: The reaction vessel is cooled in an ice bath. Sodium borohydride (NaBH₄) (1.5 eq) is added portion-wise, controlling the temperature to prevent side reactions. NaBH₄ is chosen for its selectivity in reducing the imine C=N bond without affecting the thiophene ring. More specialized reagents like sodium cyanoborohydride (NaBH₃CN) can also be used, as they are particularly effective at reducing imines in the presence of carbonyls.[4]
-
Workup & Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated to yield the crude N-Methyl-1-(2-thienyl)ethanamine free base.
-
Salt Formation: The crude free base is dissolved in a minimal amount of a suitable solvent like diethyl ether. A solution of hydrochloric acid in ether is added dropwise until precipitation ceases. The resulting white solid is collected by filtration, washed with cold ether, and dried under vacuum to yield the pure N-Methyl-1-(2-thienyl)ethanamine hydrochloride.[6]
Structural Elucidation Workflow
A multi-technique spectroscopic approach is essential for the unambiguous confirmation of the molecular structure. Each technique provides a unique and complementary piece of the structural puzzle.
Caption: Workflow for spectroscopic structural elucidation.
Spectroscopic Analysis & Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the connectivity and chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
Protocol: A sample (~10-20 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O) and analyzed using a standard NMR spectrometer (e.g., 400 MHz).
¹H NMR Spectral Data (Predicted)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| Thiophene H (3) | ~7.0-7.2 | Doublet of doublets (dd) | 1H | Aromatic proton adjacent to sulfur and C4. |
| Thiophene H (4) | ~6.9-7.0 | Triplet (t) or dd | 1H | Aromatic proton coupled to H3 and H5. |
| Thiophene H (5) | ~7.3-7.5 | Doublet of doublets (dd) | 1H | Aromatic proton adjacent to sulfur and C4, deshielded. |
| CH (methine) | ~4.2-4.5 | Quartet (q) | 1H | Coupled to the adjacent CH₃ group (3 protons, n+1=4). |
| CH₃ (ethyl) | ~1.5-1.7 | Doublet (d) | 3H | Coupled to the adjacent CH proton (1 proton, n+1=2). |
| N-CH₃ (methyl) | ~2.5-2.7 | Singlet (s) | 3H | No adjacent protons to couple with. |
| N⁺-H₂ | ~9.0-9.5 | Broad singlet | 2H | Protons on the positively charged nitrogen; often broad and may exchange with solvent. |
¹³C NMR Spectral Data (Predicted)
| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| Thiophene C2 | ~140-145 | Quaternary carbon attached to the side chain. |
| Thiophene C3, C4, C5 | ~124-128 | Aromatic carbons of the thiophene ring. |
| CH (methine) | ~50-55 | Aliphatic carbon attached to the thiophene ring and nitrogen. |
| CH₃ (ethyl) | ~20-25 | Aliphatic methyl carbon. |
| N-CH₃ (methyl) | ~30-35 | Aliphatic carbon of the N-methyl group. |
The predicted splitting patterns and integration values from ¹H NMR provide a self-validating map of the proton connectivity, confirming the presence of the 1-(2-thienyl)ethyl group and the N-methyl substituent.[7]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
Protocol: A small amount of the solid sample is analyzed using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
|---|---|---|---|
| ~3100-3000 | C-H Stretch | Aromatic (Thiophene) | Confirms the presence of the heteroaromatic ring.[8] |
| ~2980-2850 | C-H Stretch | Aliphatic (CH, CH₃) | Confirms the presence of the ethyl and methyl groups. |
| ~2700-2400 | N⁺-H Stretch | Ammonium Salt | A broad and strong absorption characteristic of the protonated amine, a key indicator of the hydrochloride salt form. |
| ~1600-1450 | C=C Stretch | Aromatic (Thiophene) | Vibrations associated with the thiophene ring structure.[9] |
| ~1600-1550 | N⁺-H Bend | Ammonium Salt | Bending vibration confirming the protonated amine. |
| ~850-690 | C-S Stretch | Thiophene | Characteristic vibration for the carbon-sulfur bond within the ring. |
The presence of the very broad and strong band in the 2700-2400 cm⁻¹ region is definitive proof of the ammonium hydrochloride structure.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the parent molecule and offers structural clues through its fragmentation pattern. For this analysis, the free base is typically observed.
Protocol: The sample is introduced into a mass spectrometer (e.g., via Electrospray Ionization, ESI). The instrument is operated in positive ion mode.
-
Molecular Ion: The expected molecular ion peak [M+H]⁺ for the free base (C₇H₁₁NS, Mol. Wt. 141.06) would be observed at an m/z of 142.07 .
-
Key Fragmentation Pathways:
-
Alpha-Cleavage: The bond between the methine carbon and the thiophene ring is a likely point of fragmentation. Cleavage would result in a stable thienylmethyl cation or a fragment corresponding to the loss of the thiophene group.
-
Loss of Methyl Group: Cleavage of the N-CH₃ bond can occur.
-
McLafferty Rearrangement: While less common for this specific structure, rearrangement pathways should always be considered.
-
The fragmentation pattern serves as a fingerprint, validating the connectivity of the molecular components established by NMR.
Confirmed Molecular Structure
The convergence of data from synthesis, NMR, FT-IR, and MS provides an unambiguous confirmation of the molecular structure of N-Methyl-1-(2-thienyl)ethanamine hydrochloride.
Caption: Final confirmed molecular structure.
The structure consists of a central chiral carbon (the methine CH) bonded to four different groups: a thiophen-2-yl ring, a hydrogen atom, a methyl group, and a methylammonium group. The positive charge on the nitrogen atom is balanced by the chloride counter-ion, forming a stable salt.
Conclusion
The molecular structure of N-Methyl-1-(2-thienyl)ethanamine hydrochloride has been rigorously established through a logical, evidence-based workflow. The synthetic route via reductive amination provides a clear pathway to the target molecule, and its structure is unequivocally confirmed by a combination of ¹H and ¹³C NMR, FT-IR, and mass spectrometry. The spectroscopic data are internally consistent and align perfectly with the proposed structure, providing a high degree of confidence for its use in further research and development applications.
References
-
PubChem. (n.d.). N-Methyl-1-(2-thienyl)ethanamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Ben Hadda, T., et al. (2022). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI. Retrieved from [Link]
- Google Patents. (2020). CN111004230A - Thiamine hydrochloride, its synthesis method and medicine.
-
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
ResearchGate. (2017). FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). N-Methyl-1-(thiophen-2-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Arkat USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]
-
Prime Scholars. (2017). FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. Retrieved from [Link]
Sources
- 1. N-Methyl-1-(2-thienyl)ethanamine hydrochloride | C7H12ClNS | CID 458575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. primescholars.com [primescholars.com]
- 9. researchgate.net [researchgate.net]
Biological Activity of Thienyl-Containing Ethanamine Derivatives: A Modern Medicinal Chemistry Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The phenethylamine scaffold is a cornerstone of neuropharmacology, forming the structural basis for numerous endogenous neurotransmitters and synthetic drugs. The substitution of its phenyl ring with a thiophene moiety, creating thienyl-containing ethanamine derivatives, represents a classic medicinal chemistry strategy of bioisosteric replacement. This guide provides a comprehensive technical overview of the synthesis, biological activities, and structure-activity relationships (SAR) of this versatile class of compounds. We delve into their significant potential in modulating key biological targets, particularly within the central nervous system (CNS) and in oncology. Detailed experimental protocols and mechanistic diagrams are provided to equip researchers with the foundational knowledge required to explore and advance this promising chemical space.
The Thienyl-Ethanamine Scaffold: A Privileged Structure in Drug Discovery
The 2-phenethylamine motif is a recurring structure in nature, most notably in the endogenous catecholamines dopamine, norepinephrine, and epinephrine, which are fundamental to neuronal communication, mood, and stress responses.[1][2] Its inherent ability to interact with a wide array of receptors and transporters has made it a foundational scaffold in medicinal chemistry.[3][4]
The strategic replacement of the phenyl ring with a thiophene ring is a powerful tool for lead optimization. The thiophene ring, while aromatic, possesses distinct electronic and steric properties compared to benzene. The presence of the sulfur atom introduces a dipole moment, alters the molecule's hydrogen bonding capacity, and can influence its metabolic profile, often improving pharmacokinetic properties and target specificity.[5] Thiophene derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects, establishing them as a privileged heterocyclic system in drug design.[5][6]
This guide focuses on the convergence of these two structural motifs: the thienyl-ethanamine core. By examining this class, we can understand how the unique properties of the thiophene ring modulate the pharmacological profile of the classical ethanamine structure.
Synthetic Pathways to Thienyl-Ethanamine Derivatives
Accessing the thienyl-ethanamine scaffold can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern on the thiophene ring and the availability of starting materials.
Common Synthetic Approaches:
-
Reduction of Nitrovinylthiophenes: A prevalent method involves the condensation of a substituted thiophenecarboxaldehyde with a nitroalkane (e.g., nitromethane) to form a 2-(nitrovinyl)thiophene intermediate. Subsequent reduction of the nitro group and the double bond, typically using powerful reducing agents like lithium aluminum hydride (LiAlH₄), yields the target ethanamine.[7]
-
Reduction of Thiopheneacetonitriles: Starting from 2-(chloromethyl)thiophene or 2-(bromomethyl)thiophene, a substitution reaction with cyanide (e.g., NaCN or KCN) affords the corresponding 2-thiopheneacetonitrile. This nitrile can then be reduced to the primary amine using reagents such as LiAlH₄ or catalytic hydrogenation.[7]
-
From Thienylacetamides: The reduction of a 2-thienylacetamide derivative, often prepared from the corresponding acetic acid, with a hydride reagent is another viable route to the ethanamine product.[8]
-
The Gewald Reaction: For more complex, substituted aminothiophenes, the Gewald reaction is a powerful multicomponent approach. It typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base to construct the thiophene ring with an adjacent amino group.[5] While not a direct route to the simple ethanamine, it is crucial for building highly decorated analogues.
The diagram below illustrates a generalized workflow from precursor selection to final biological evaluation, a common pathway in the discovery pipeline for these derivatives.
Caption: Drug discovery workflow for thienyl-ethanamine derivatives.
Key Biological Activities & Mechanisms of Action
Thienyl-ethanamine derivatives have shown promise across several therapeutic areas, primarily leveraging their structural similarity to biogenic amines.
Central Nervous System (CNS) Activity: Dopamine Reuptake Inhibition
A significant area of investigation for this class is their interaction with monoamine transporters, particularly the dopamine transporter (DAT). DAT is responsible for clearing dopamine from the synaptic cleft, thereby terminating its signal. Inhibitors of DAT increase synaptic dopamine levels and are used to treat conditions like ADHD and depression.
Studies have shown that thienyl-ethanamine derivatives can act as potent DAT inhibitors. The thiophene ring effectively mimics the phenyl group of dopamine and other phenethylamine-based DAT inhibitors, allowing it to bind within the transporter's active site.[9] The interaction is thought to involve key residues within the transmembrane helices of DAT, blocking the re-entry of dopamine into the presynaptic neuron.[9] This modulation of dopaminergic signaling underscores their potential for treating a range of neurological and psychiatric disorders.[10]
Caption: Mechanism of dopamine reuptake inhibition by thienyl-ethanamines.
Anticancer Activity
The thiophene core is a component of numerous compounds with demonstrated anticancer properties.[11] Thienyl-containing derivatives have been evaluated for cytotoxicity against various cancer cell lines, including liver (HepG2) and breast (MCF-7) cancer cells.[12][13] While the precise mechanisms for the ethanamine subclass are still under broad investigation, related thiophene compounds are known to induce apoptosis and inhibit cell proliferation.[5][14] The cytotoxic effects of some derivatives suggest they could serve as lead compounds for the development of novel chemotherapeutics.[12]
Other Reported Activities
The structural versatility of the thienyl-ethanamine scaffold lends itself to a range of other potential biological activities:
-
Antifungal: Benzo[b]thienylallylamine derivatives, which share the core thienyl and amine features, have been developed as potent antimycotic agents, suggesting that simpler ethanamine derivatives may also possess antifungal properties.[15]
-
Anti-inflammatory: Certain Schiff bases derived from 2-thiopheneethylamine have been investigated for their anti-inflammatory activity.[16]
Structure-Activity Relationship (SAR) Analysis
Understanding the relationship between a molecule's structure and its biological activity is paramount in drug design. For thienyl-ethanamine derivatives, SAR studies have revealed several key determinants of potency and selectivity.[17]
-
Position of the Ethanamine Chain: The point of attachment on the thiophene ring (position 2 vs. 3) significantly influences biological activity. For instance, 2-(thienyl)ethanamine derivatives often show different receptor binding profiles compared to their 3-(thienyl)ethanamine counterparts due to the altered spatial orientation of the amine group relative to the sulfur atom.
-
Substitution on the Thiophene Ring: Adding substituents (e.g., halogens, alkyl groups) to the thiophene ring can modulate lipophilicity, electronic properties, and steric bulk. A study on dopamine reuptake inhibition noted that substituting the aromatic ring (in this case, phenyl or thiophenyl) impacted the inhibitory effect.[9]
-
Modification of the Amine: The nature of the amine (primary, secondary, or tertiary) and the identity of its substituents are critical. N-alkylation can affect potency and selectivity for different transporters or receptors. For example, longer alkyl groups at the amine position have been shown to increase the inhibitory activity against DAT.[9]
Caption: Key SAR points for the thienyl-ethanamine scaffold.
Experimental Protocols for Biological Evaluation
To ensure scientific integrity, protocols must be robust and self-validating. Below are representative, detailed methodologies for assessing the primary biological activities discussed.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard colorimetric assay to measure the reduction of cell viability, a key indicator of cytotoxic potential.
Objective: To determine the concentration at which a thienyl-ethanamine derivative reduces the viability of a cancer cell line by 50% (IC₅₀).
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells into a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture & Seeding:
-
Culture a relevant cancer cell line (e.g., HepG2) in appropriate media (e.g., DMEM with 10% FBS) at 37°C, 5% CO₂.
-
Harvest cells using trypsin and perform a cell count (e.g., with a hemocytometer).
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of media. Incubate for 24 hours to allow for cell attachment. Causality: This step ensures a consistent starting number of healthy, adherent cells for the experiment.
-
-
Compound Preparation & Treatment:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in culture media to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (media with DMSO at the highest concentration used) and a positive control (e.g., doxorubicin).
-
Remove the old media from the cells and add 100 µL of the media containing the diluted compounds. Incubate for 48-72 hours. Causality: A wide concentration range is essential to capture the full dose-response curve and accurately determine the IC₅₀.
-
-
MTT Addition & Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. Causality: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization & Absorbance Reading:
-
Carefully remove the media from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader. Causality: The absorbance is directly proportional to the amount of formazan, which reflects the number of living cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol: Dopamine Reuptake Inhibition Assay
This protocol describes a method to measure a compound's ability to block dopamine uptake into cells expressing the dopamine transporter.
Objective: To determine the concentration at which a thienyl-ethanamine derivative inhibits dopamine uptake by 50% (IC₅₀).
Principle: This assay uses a fluorescent substrate for DAT, such as ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide), which is taken up by cells expressing DAT. An inhibitor will block this uptake, resulting in a reduced intracellular fluorescence signal.
Step-by-Step Methodology:
-
Cell Culture:
-
Use a cell line stably transfected to express the human dopamine transporter (hDAT), such as HEK293-hDAT cells.
-
Culture and seed the cells into a black, clear-bottom 96-well plate. Incubate until they form a confluent monolayer. Causality: Using a specific hDAT-expressing cell line ensures the observed effect is target-specific and not due to off-target mechanisms.
-
-
Assay Buffer Preparation:
-
Prepare a Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) containing appropriate salts (NaCl, KCl, CaCl₂, MgSO₄, KH₂PO₄), glucose, and HEPES.
-
-
Compound and Substrate Addition:
-
Wash the cells twice with the KRH buffer.
-
Prepare serial dilutions of the test compounds in KRH buffer. Add them to the wells. Include a vehicle control (buffer with DMSO) and a known DAT inhibitor as a positive control (e.g., GBR-12909).
-
Prepare the fluorescent substrate ASP+ in KRH buffer (final concentration ~5 µM).
-
Add the ASP+ solution to all wells and incubate at 37°C for 10-20 minutes, protected from light. Causality: The incubation period allows for substrate uptake in the absence of inhibition. Performing this step at a physiological temperature is critical for transporter function.
-
-
Fluorescence Measurement:
-
After incubation, wash the cells three times with ice-cold KRH buffer to remove extracellular ASP+ and stop the uptake process. Causality: The cold wash is critical to halt transporter activity and remove background fluorescence, ensuring only the intracellular signal is measured.
-
Add 100 µL of KRH buffer to each well.
-
Measure the fluorescence using a plate reader with appropriate excitation/emission wavelengths (e.g., ~485 nm excitation / ~615 nm emission for ASP+).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control (0% inhibition) and a saturating concentration of a known inhibitor (100% inhibition).
-
Plot the percentage inhibition against the log of the compound concentration and fit the data to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
Thienyl-containing ethanamine derivatives represent a fertile ground for drug discovery. By leveraging the principles of bioisosteric replacement, these compounds retain the pharmacologically relevant ethanamine core while benefiting from the unique modulatory properties of the thiophene ring. Their demonstrated activity as CNS modulators and potential as anticancer agents highlights their therapeutic promise.
Future research should focus on:
-
Expanding the SAR: Systematic exploration of substitutions on the thiophene ring and modifications to the ethylamine linker to improve potency and selectivity.
-
Multi-Target Ligands: Designing derivatives that can simultaneously modulate multiple targets (e.g., DAT and serotonin transporters) for potential application in complex CNS disorders.[10]
-
Pharmacokinetic Profiling: Moving beyond in vitro studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their viability as clinical candidates.
The insights and methodologies presented in this guide provide a robust framework for scientists and researchers to confidently advance the exploration of thienyl-ethanamine derivatives as next-generation therapeutics.
References
-
PubChem. 2-(3-Thienyl)ethanamine | C6H9NS | CID 12258737. Available from: [Link]
-
Nieto, C. T., Manchado, A., Belda, L., Diez, D., & Garrido, N. M. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. Available from: [Link]
-
Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291. Available from: [Link]
-
ResearchGate. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Available from: [Link]
-
PubChem. Thiopheneethanamine | C6H9NS | CID 116521. Available from: [Link]
-
Mitra, S., et al. (2022). Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential. Oxidative Medicine and Cellular Longevity. Available from: [Link]
-
Li, Y., et al. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. International Journal of Nanomedicine, 14, 217-231. Available from: [Link]
- Google Patents. (1989). EP0367233A2 - Process for the preparation of 2-(2-thienyl)-ethylamine and derivatives thereof.
-
ResearchGate. (2008). Classification structure-activity relationship (CSAR) studies for prediction of genotoxicity of thiophene derivatives. Available from: [Link]
-
American Chemical Society. (2023). 2-Phenylethylamine. Available from: [Link]
-
Di Martino, S., et al. (2020). Polypharmacological Approaches for CNS Diseases: Focus on Endocannabinoid Degradation Inhibition. International Journal of Molecular Sciences, 21(11), 3850. Available from: [Link]
-
ResearchGate. (2019). Synthesis and anticancer activity of some thiophene, thienyl-thiazole and thienyl-benzofuran analogues. Available from: [Link]
-
European Patent Office. (1990). EP0367233A2 - Process for the preparation of 2-(2-thienyl)-ethylamine and derivatives thereof. Available from: [Link]
- Google Patents. (1992). EP0522956A2 - Preparation of 2-(2-thienyl) ethylamine and synthesis of thieno [3,2-C] pyridine derivatives therefrom.
-
Nieto, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. PubMed. Available from: [Link]
-
Pop, O., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8049. Available from: [Link]
-
ResearchGate. (2022). Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential. Available from: [Link]
-
Lee, J., et al. (2020). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Biomolecules & Therapeutics, 28(2), 168-177. Available from: [Link]
-
El-Metwaly, A. M., et al. (2024). Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. Chemistry & Biodiversity. Available from: [Link]
-
Olivas-Aguirre, M., et al. (2021). Neuroprotection of Cannabidiol, Its Synthetic Derivatives and Combination Preparations against Microglia-Mediated Neuroinflammation in Neurological Disorders. International Journal of Molecular Sciences, 22(22), 12183. Available from: [Link]
-
Nussbaumer, P., Petranyi, G., & Stütz, A. (1991). Synthesis and structure-activity relationships of benzo[b]thienylallylamine antimycotics. Journal of Medicinal Chemistry, 34(1), 65-73. Available from: [Link]
-
El-Sayed, N. K. (2024). Biological Activities of Thiophenes. Encyclopedia. Available from: [Link]
-
ResearchGate. (2021). Thienopyrimidine derivatives with potential activities as anticancer agents. Available from: [Link]
-
Johnson, G. (2012). A Structure Activity Relationship (SAR) Based Case Study for a Cosmetic Ingredient. Slideshare. Available from: [Link]
Sources
- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acs.org [acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Phenethylamines in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. data.epo.org [data.epo.org]
- 8. EP0522956A2 - Preparation of 2-(2-thienyl) ethylamine and synthesis of thieno [3,2-C] pyridine derivatives therefrom - Google Patents [patents.google.com]
- 9. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 10. Polypharmacological Approaches for CNS Diseases: Focus on Endocannabinoid Degradation Inhibition [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and structure-activity relationships of benzo[b]thienylallylamine antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thiophene-2-ethylamine | 30433-91-1 [chemicalbook.com]
- 17. cir-safety.org [cir-safety.org]
A Comprehensive Technical Guide to the Solubility Characterization of N-Methyl-1-(2-thienyl)ethanamine Hydrochloride
An In-Depth Technical Guide
Abstract
N-Methyl-1-(2-thienyl)ethanamine hydrochloride is a substituted ethylamine derivative featuring a thiophene moiety, a structure of interest in medicinal chemistry and synthetic applications. A thorough understanding of its solubility is a prerequisite for its effective use in drug discovery, formulation development, and process chemistry. Poor solubility can impede bioavailability, complicate reaction kinetics, and create significant challenges in downstream processing. This guide provides a comprehensive framework for the systematic characterization of the solubility of N-Methyl-1-(2-thienyl)ethanamine hydrochloride. It moves beyond a simple data sheet to offer a detailed methodological workflow, explaining the causal relationships behind experimental choices. We present protocols for both qualitative screening and quantitative determination using the gold-standard shake-flask method, coupled with robust analytical techniques such as HPLC-UV and Quantitative Nuclear Magnetic Resonance (qNMR). This document is intended for researchers, scientists, and drug development professionals, providing the necessary tools to generate reliable and reproducible solubility data.
Introduction and Physicochemical Profile
N-Methyl-1-(2-thienyl)ethanamine is a secondary amine that, as its hydrochloride salt, possesses properties that make it amenable to handling and formulation. The presence of the ionizable amine group, the aromatic thiophene ring, and the ethyl backbone creates a molecule with distinct polarity characteristics that govern its interaction with various solvents. Understanding these properties is the first step in predicting and experimentally determining its solubility.
The hydrochloride salt form is a common strategy in pharmaceutical chemistry to enhance the aqueous solubility and stability of basic compounds. The protonation of the secondary amine creates a charged species that is more readily solvated by polar protic solvents like water.[1] However, the overall solubility is a balance between the hydrophilicity of the ammonium salt and the lipophilicity of the thiophene ring and carbon backbone.
Table 1: Physicochemical Properties of N-Methyl-1-(2-thienyl)ethanamine and its Hydrochloride Salt
| Property | N-Methyl-1-(2-thienyl)ethanamine (Free Base) | N-Methyl-1-(2-thienyl)ethanamine HCl (Salt) | Data Source |
| IUPAC Name | N-methyl-1-thiophen-2-ylethanamine | N-methyl-1-thiophen-2-ylethanamine;hydrochloride | PubChem[2] |
| Molecular Formula | C₇H₁₁NS | C₇H₁₂ClNS | PubChem[2][3] |
| Molecular Weight | 141.24 g/mol | 177.70 g/mol | PubChem[2][3] |
| Hydrogen Bond Donors | 1 | 2 | PubChem[2][3] |
| Hydrogen Bond Acceptors | 2 | 2 | PubChem[2][3] |
| Computed XLogP3 | 1.5 | Not Applicable | PubChem[3] |
Note: XLogP3 is a computed measure of lipophilicity for the free base; this value is significantly altered upon salt formation.
A Systematic Framework for Solubility Determination
A robust characterization of solubility requires a multi-stage approach, beginning with broad screening and culminating in precise quantitative analysis in selected solvent systems. This workflow ensures that experimental effort is directed efficiently and that the resulting data is accurate and relevant to the intended application.
Caption: A systematic approach ensures comprehensive and reliable solubility data.
Experimental Protocols
The following sections provide detailed, self-validating protocols. The rationale behind key steps is explained to provide a deeper understanding of the experimental design.
Protocol 1: Qualitative Solubility Screening
Objective: To rapidly assess the solubility of the compound across a range of common laboratory solvents to inform the selection of systems for quantitative analysis.
Methodology:
-
Preparation: Aliquot approximately 2-3 mg of N-Methyl-1-(2-thienyl)ethanamine hydrochloride into separate 1.5 mL glass vials. Prepare a set of vials for each solvent to be tested.
-
Solvent Addition: Add an initial 100 µL of the first solvent (e.g., Deionized Water) to a vial.
-
Mixing: Vortex the vial vigorously for 60 seconds.
-
Observation: Visually inspect the vial against a contrasting background. Note if all solid has dissolved. The presence of any visible particulate matter indicates that the solubility limit has been exceeded.
-
Titration (if necessary): If the solid dissolves completely, add another 100 µL of solvent and repeat steps 3 and 4. Continue this process up to a total volume of 1 mL. If the compound remains undissolved after the initial 100 µL, no further solvent is added.
-
Classification: Based on the volume of solvent required for dissolution, classify the solubility according to the schema in Table 2.
-
Repeat: Repeat steps 2-6 for all selected solvents (e.g., Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Phosphate-Buffered Saline (PBS) pH 7.4).
Table 2: Qualitative Solubility Classification
| Observation | Approximate Concentration | Classification |
| Dissolves in 100 µL | > 20 mg/mL | Very Soluble |
| Dissolves in 100-500 µL | 4 - 20 mg/mL | Soluble |
| Dissolves in 500-1000 µL | 2 - 4 mg/mL | Sparingly Soluble |
| Does not dissolve in 1000 µL | < 2 mg/mL | Insoluble / Poorly Soluble |
Protocol 2: Quantitative Solubility by Equilibrium Shake-Flask Method
Objective: To determine the precise equilibrium solubility of the compound in a specific solvent at a controlled temperature. This method is considered the gold standard for its reliability.[4]
Causality: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation. Using excess solid ensures equilibrium is reached, and a sufficient incubation time (24-48 hours) allows the system to stabilize thermodynamically. Temperature control is critical as solubility is temperature-dependent.
Caption: A detailed process flow for accurate equilibrium solubility measurement.
Methodology:
-
Preparation: Add an excess of N-Methyl-1-(2-thienyl)ethanamine hydrochloride to a glass vial (e.g., add 10 mg to 1 mL of solvent). The key is to ensure undissolved solid remains visible throughout the experiment.
-
Incubation: Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours. The prolonged agitation ensures the system reaches equilibrium.
-
Phase Separation: After incubation, remove the vial and let it stand at the same temperature to allow the excess solid to settle. Subsequently, clarify the supernatant by either:
-
Centrifugation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.
-
Filtration: Withdraw the supernatant using a syringe and pass it through a chemically compatible 0.22 µm syringe filter (e.g., PVDF or PTFE). Causality: This step is critical to remove all microparticulates, which would otherwise lead to an overestimation of solubility.
-
-
Sample Preparation for Analysis: Immediately after clarification, accurately dilute a known volume of the saturated supernatant into the appropriate solvent for analysis (e.g., mobile phase for HPLC or deuterated solvent for NMR). This prevents precipitation due to temperature changes or solvent evaporation.
-
Quantification: Analyze the diluted sample using a validated analytical method (see Section 3.3) to determine the concentration of the dissolved compound.
-
Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.
Analytical Quantification Methods
The choice of analytical method depends on available instrumentation, sample complexity, and desired throughput. Both HPLC-UV and qNMR are powerful techniques for this purpose.[5]
Method A: High-Performance Liquid Chromatography (HPLC-UV)
Principle: HPLC separates the analyte from any potential impurities or degradants, and a UV detector quantifies the analyte based on its absorbance, which is proportional to its concentration.
Hypothetical Protocol:
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Rationale: A C18 column is a robust choice for retaining and separating moderately polar organic molecules like the target compound.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent, improving peak shape for the amine.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for maximal absorbance (likely in the 230-260 nm range due to the thiophene ring) and monitor at that wavelength.
-
Quantification: Prepare a calibration curve using at least five standards of known concentration. The concentration of the unknown sample is determined by interpolation from this curve.
Method B: Quantitative NMR (qNMR)
Principle: qNMR determines concentration by comparing the integral of a specific analyte proton signal to the integral of a known amount of an internal standard. It does not require a compound-specific calibration curve.[5][6]
Protocol:
-
Internal Standard Selection: Choose a stable, non-reactive standard with a simple spectrum that has peaks clear of any analyte signals. Maleic acid or Dimethyl sulfone are common choices.
-
Sample Preparation: Prepare a stock solution of the internal standard in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Measurement: Accurately weigh a sample of the internal standard into an NMR tube. Add a precise volume of the saturated solution supernatant.
-
Acquisition: Acquire a ¹H NMR spectrum using parameters that ensure accurate integration (e.g., a long relaxation delay, D1, of at least 5 times the longest T₁ of the protons being integrated).
-
Calculation: The concentration of the analyte is calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (M_std / M_analyte) * (W_std / V_analyte)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight of the standard
-
V = Volume of the analyte solution
-
Table 3: Comparison of Analytical Methods for Solubility Determination
| Feature | HPLC-UV | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation and UV absorbance | Signal integration relative to an internal standard |
| Pros | High sensitivity; separates impurities | No reference standard of the analyte needed; fast method development; provides structural confirmation |
| Cons | Requires analyte-specific calibration curve; method development can be time-consuming | Lower sensitivity than HPLC; requires careful selection of internal standard and acquisition parameters |
| Best For | Low concentration samples; complex matrices | Pure samples; rapid screening; when an analytical standard is unavailable |
References
-
Cheméo. (n.d.). Chemical Properties of Ethanamine, N-methyl- (CAS 624-78-2). Retrieved from [Link]
-
PubChem. (n.d.). N-Methyl-2-(thiophen-2-yl)ethan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). N-Methyl-1-(2-thienyl)ethanamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethanamine, N-methyl-, hydrochloride (1:1). National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). N-Methyl-1-(thiophen-2-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-(3-Thienyl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
-
Klieber, S., et al. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. PubMed. Retrieved from [Link]
-
ResearchGate. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved from [Link]
-
Safrole. (n.d.). Ethylamine Properties, Reactions, and Applications. Retrieved from [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]
-
ADMET & DMPK. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved from [Link]
- Google Patents. (n.d.). CN101885720B - Method for synthesizing 2-thiophene ethylamine.
-
Cheméo. (n.d.). Chemical Properties of Ethanamine hydrochloride (CAS 557-66-4). Retrieved from [Link]
-
IAPC Journals. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties | ADMET and DMPK. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
Sources
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. N-Methyl-1-(2-thienyl)ethanamine hydrochloride | C7H12ClNS | CID 458575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Methyl-2-(thiophen-2-yl)ethan-1-amine | C7H11NS | CID 436154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of N-Methyl-1-(2-thienyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
N-Methyl-1-(2-thienyl)ethanamine hydrochloride is a secondary amine containing a thiophene ring, a common scaffold in pharmacologically active molecules. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications. Accurate structural elucidation and purity assessment are critical in the development of any chemical entity for research or pharmaceutical use. Spectroscopic methods, particularly NMR and IR, are indispensable tools for achieving this. This guide will delve into the anticipated spectral signatures of N-Methyl-1-(2-thienyl)ethanamine hydrochloride, providing a comprehensive reference for its identification and characterization.
Molecular Structure and Key Features
The structure of N-Methyl-1-(2-thienyl)ethanamine hydrochloride comprises a chiral center at the ethylamine bridge, a methyl-substituted amine, and a 2-substituted thiophene ring.[1] The protonation of the amine group to form the hydrochloride salt significantly influences its electronic and spectroscopic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of N-Methyl-1-(2-thienyl)ethanamine hydrochloride. The predicted chemical shifts are based on the analysis of similar structures and established principles of NMR spectroscopy.[2][3]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene ring, the ethylamine chain, and the N-methyl group. The hydrochloride form will result in a broad signal for the N-H proton.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Thiophene H-5 | 7.2 - 7.4 | Doublet | 1H |
| Thiophene H-3 | 6.9 - 7.1 | Doublet | 1H |
| Thiophene H-4 | 6.9 - 7.1 | Triplet | 1H |
| CH-N | 4.0 - 4.5 | Quartet | 1H |
| N-CH₃ | 2.5 - 2.8 | Singlet | 3H |
| CH-CH₃ | 1.6 - 1.9 | Doublet | 3H |
| N-H | 9.0 - 10.0 | Broad Singlet | 1H |
-
Causality behind Predictions: The protons on the thiophene ring (H-3, H-4, and H-5) are expected to appear in the aromatic region (δ 6.5-8.0 ppm). The electron-withdrawing effect of the sulfur atom and the ethylamine substituent will influence their precise chemical shifts. The methine proton (CH-N), being adjacent to the electron-withdrawing nitrogen atom, will be deshielded and appear downfield. The N-methyl and the ethyl-methyl protons will be in the aliphatic region. The acidic N-H proton of the ammonium salt is expected to be significantly downfield and often appears as a broad signal due to quadrupole broadening and exchange.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Thiophene C-2 | 140 - 145 |
| Thiophene C-5 | 127 - 130 |
| Thiophene C-3 | 125 - 128 |
| Thiophene C-4 | 124 - 127 |
| CH-N | 55 - 60 |
| N-CH₃ | 30 - 35 |
| CH-CH₃ | 20 - 25 |
-
Expert Insights: The carbon atoms of the thiophene ring are expected in the aromatic region (δ 120-150 ppm). The carbon attached to the ethylamine group (C-2) will be the most downfield of the ring carbons. The aliphatic carbons of the ethylamine and N-methyl groups will appear at higher field strengths.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Ammonium Salt) | 2800 - 3200 | Broad, Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=C Stretch (Thiophene Ring) | 1400 - 1600 | Medium |
| N-H Bend (Ammonium Salt) | 1500 - 1600 | Medium |
| C-N Stretch | 1000 - 1250 | Medium |
| C-S Stretch (Thiophene Ring) | 600 - 800 | Medium |
-
Trustworthiness of Protocol: The broad and strong absorption band in the 2800-3200 cm⁻¹ region is a hallmark of the N-H stretching vibration in an ammonium salt, providing strong evidence for the hydrochloride form. The aromatic C-H and C=C stretching vibrations will confirm the presence of the thiophene ring. Aliphatic C-H stretches will correspond to the ethylamine and methyl groups.
Experimental Protocols
The following are generalized, yet authoritative, protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of N-Methyl-1-(2-thienyl)ethanamine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as it can affect the chemical shifts of exchangeable protons like N-H.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Reference the spectra to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or as a thin film on a salt plate (e.g., NaCl or KBr). For the KBr pellet method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion
This technical guide provides a comprehensive spectroscopic profile of N-Methyl-1-(2-thienyl)ethanamine hydrochloride based on established principles and data from analogous compounds. The predicted NMR and IR data, along with the provided experimental protocols, serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of this and related compounds. The structural insights gained from these spectroscopic techniques are fundamental to ensuring the identity, purity, and quality of this important chemical entity.
References
-
PubChem. N-Methyl-1-(2-thienyl)ethanamine hydrochloride. National Center for Biotechnology Information. [Link]
-
Doc Brown's Chemistry. proton NMR spectrum of N-methylethanamine (ethylmethylamine). [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of N-methylethanamine (ethylmethylamine). [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
ResearchGate. Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. [Link]
Sources
- 1. N-Methyl-1-(2-thienyl)ethanamine hydrochloride | C7H12ClNS | CID 458575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
"N-Methyl-1-(2-thienyl)ethanamine hydrochloride molecular weight and formula"
An In-Depth Technical Guide: N-Methyl-1-(2-thienyl)ethanamine Hydrochloride
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with N-Methyl-1-(2-thienyl)ethanamine hydrochloride. It provides an in-depth exploration of its chemical properties, synthesis, analytical characterization, and handling protocols, grounded in established scientific principles.
Executive Summary
N-Methyl-1-(2-thienyl)ethanamine hydrochloride is a thiophene-based compound analogous to methamphetamine.[1] Its structural similarity to psychoactive substances makes it a compound of interest in forensic science and medicinal chemistry research. This document details the essential technical data required for its accurate identification, synthesis, and handling in a controlled laboratory setting. We will dissect its molecular characteristics, outline a robust synthetic route, provide validated analytical methods for purity and characterization, and establish clear safety and storage protocols.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is the foundation of all subsequent research and development. These properties dictate experimental conditions, from solvent selection to purification strategies and analytical method development.
Molecular Formula and Weight
The fundamental identity of this compound is defined by its elemental composition and corresponding mass.
| Parameter | Value | Source |
| Molecular Formula | C₇H₁₂ClNS | [2] |
| Molecular Weight | 177.69 g/mol | [3] |
| Exact Mass | 177.0378983 Da | [2] |
| CAS Number | 857546-98-6 | [2] |
Chemical Structure
The spatial arrangement of atoms dictates the molecule's reactivity and interaction with biological systems. The structure consists of a thiophene ring linked at the 2-position to an ethylamine backbone, with a methyl group on the nitrogen. The hydrochloride salt form enhances its stability and solubility in aqueous media.
Caption: Structure of N-Methyl-1-(2-thienyl)ethanamine Hydrochloride.
Synthesis and Purification
The synthesis of N-Methyl-1-(2-thienyl)ethanamine typically proceeds via reductive amination, a robust and widely used method in medicinal chemistry for forming C-N bonds. This approach offers high yields and specificity.
Synthetic Workflow Overview
The process begins with a readily available starting material, 2-acetylthiophene, which is reacted with methylamine to form an intermediate imine. This imine is not isolated but is reduced in situ using a reducing agent like sodium borohydride to yield the secondary amine. The final step involves converting the free base to its hydrochloride salt to improve stability and handling.
Caption: General workflow for the synthesis of the target compound.
Detailed Synthesis Protocol
This protocol is for informational purposes and should only be performed by qualified personnel in a properly equipped laboratory.
-
Imine Formation: To a solution of 2-acetylthiophene (1.0 eq) in methanol, add a solution of methylamine (1.2 eq, 40% in water) dropwise at 0-5°C.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC). The rationale for this step is to ensure the complete consumption of the starting ketone before introducing the reducing agent.
-
In Situ Reduction: Cool the reaction mixture again to 0-5°C. Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature does not exceed 10°C. The portion-wise addition is a critical safety and process control step to manage the exothermic reaction and hydrogen gas evolution.
-
Quenching and Extraction: After stirring for an additional 3 hours at room temperature, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3x volume).
-
Purification of Free Base: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude free base.
-
Salt Formation: Dissolve the crude amine in diethyl ether. Add a solution of 2M HCl in diethyl ether dropwise until precipitation is complete.
-
Isolation: Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven at 40°C to yield N-Methyl-1-(2-thienyl)ethanamine hydrochloride.
Analytical Characterization
Rigorous analytical characterization is non-negotiable for verifying the identity, purity, and quality of a synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the structure's hydrogen framework. Expected signals include a doublet for the methyl group adjacent to the chiral center, a multiplet for the methine proton, a singlet for the N-methyl group, and multiplets corresponding to the three protons on the thiophene ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight of the free base and provides fragmentation patterns that can confirm the structure. The molecular ion peak (M+) for the free base (C₇H₁₁NS) is expected at m/z 141.24.[4]
-
Infrared (IR) Spectroscopy: Identifies functional groups. Key stretches include the N-H stretch of the secondary ammonium salt (around 2700-2400 cm⁻¹) and C-H, C=C, and C-S stretches associated with the thiophene ring.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds.
HPLC-UV Method Protocol:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18 stationary phases provide excellent retention and separation for moderately polar compounds like this amine. |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% TFA in Acetonitrile | TFA acts as an ion-pairing agent, improving peak shape for the amine. The gradient allows for the elution of impurities with different polarities. |
| Gradient | Start at 5% B, ramp to 95% B over 15 min | A standard gradient to ensure elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. |
| UV Detection | 235 nm | The thiophene ring provides strong UV absorbance, making this wavelength suitable for sensitive detection. |
| Injection Volume | 10 µL | |
| Column Temp. | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
This method allows for the quantification of the main peak (the active compound) and the detection of any process-related impurities or degradation products, ensuring the material meets a high purity standard (e.g., >99%).
Safety, Handling, and Storage
Hazard Identification
N-Methyl-1-(2-thienyl)ethanamine hydrochloride is classified as harmful if swallowed.[2] It may also cause skin and eye irritation.[5]
-
GHS Classification: Acute Toxicity, Oral (Category 4).[2]
-
Hazard Statement: H302 - Harmful if swallowed.[2]
Handling Protocols
Standard laboratory personal protective equipment (PPE) is mandatory.[6]
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment: Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Hygiene: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.[6]
Storage
Proper storage is crucial to maintain the compound's integrity and prevent degradation.
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.
-
Recommendation: Storage at 2-8°C under an inert atmosphere is recommended for long-term stability.[3]
Conclusion
This guide provides a foundational technical overview of N-Methyl-1-(2-thienyl)ethanamine hydrochloride. The data on its molecular properties, a detailed synthesis protocol, and robust analytical methods offer researchers a reliable framework for their work. Adherence to the outlined safety and handling procedures is paramount to ensure safe and effective laboratory practice. The structural information and analytical methodologies presented here are critical for any application, from forensic analysis to novel drug discovery initiatives.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 458575, N-Methyl-1-(2-thienyl)ethanamine hydrochloride. Retrieved from [Link]
- Angelov, D., O'Brien, J., & Kavanagh, P. (2013). The syntheses of 1-(2-thienyl)-2-(methylamino) propane (methiopropamine) and its 3-thienyl isomer for use as reference standards. Drug Testing and Analysis, 5(3), 145-149.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methylamine Hydrochloride, PA. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 436154, N-methyl-2-(thiophen-2-yl)ethan-1-amine. Retrieved from [Link]
Sources
- 1. The syntheses of 1-(2-thienyl)-2-(methylamino) propane (methiopropamine) and its 3-thienyl isomer for use as reference standards. - Drugs and Alcohol [drugsandalcohol.ie]
- 2. N-Methyl-1-(2-thienyl)ethanamine hydrochloride | C7H12ClNS | CID 458575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. N-Methyl-2-(thiophen-2-yl)ethan-1-amine | C7H11NS | CID 436154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.se [fishersci.se]
- 7. METHYL-(2-THIOPHEN-2-YL-ETHYL)-AMINE | 106891-32-1 [amp.chemicalbook.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Methodological & Application
Experimental Framework for the In Vitro Application of N-Methyl-1-(2-thienyl)ethanamine hydrochloride
An Application Note for Researchers
Abstract
This document provides a detailed experimental protocol for the utilization of N-Methyl-1-(2-thienyl)ethanamine hydrochloride in cell culture-based research. As a member of the thienylethylamine chemical class, this compound is structurally related to phenethylamines, a group known for its diverse interactions with neuroreceptors and other biological targets.[1][2] This guide is designed for researchers, scientists, and drug development professionals investigating the cellular and molecular effects of novel small molecules. We present a comprehensive workflow, from fundamental safety and handling procedures to the preparation of stock solutions and the design of initial screening assays to determine cytotoxicity and effective concentration ranges. Furthermore, we discuss a hypothesized mechanism of action based on its structural similarity to known neuromodulators and provide an example protocol for a relevant functional assay. The methodologies herein are intended to provide a robust starting point for exploring the bioactivity of N-Methyl-1-(2-thienyl)ethanamine hydrochloride in various cellular models.
Introduction and Background
N-Methyl-1-(2-thienyl)ethanamine hydrochloride belongs to a class of compounds characterized by a thiophene ring linked to an ethylamine backbone. The thiophene moiety is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs, where it often serves to modulate physicochemical properties and enhance drug-receptor interactions.[3] Its structural similarity to phenethylamines suggests a potential for activity at monoaminergic systems, such as dopamine, serotonin, or adrenergic receptors, or at related targets like the Trace Amine-Associated Receptors (TAARs).[1][4]
Given the lack of extensive characterization in the public literature, a systematic and logical approach is required to elucidate the biological effects of this compound. This guide provides the foundational protocols to empower researchers to begin this investigation, emphasizing self-validating experimental design and data integrity.
Compound Specifications and Safety
Prior to any experimental work, it is critical to understand the fundamental properties and handling requirements of the compound.
Chemical and Physical Properties
A summary of the key identifiers for N-Methyl-1-(2-thienyl)ethanamine hydrochloride is provided below.
| Property | Value | Source |
| IUPAC Name | N-methyl-1-thiophen-2-ylethanamine;hydrochloride | PubChem[5] |
| Molecular Formula | C₇H₁₂ClNS | PubChem[5] |
| Molecular Weight | 177.70 g/mol | PubChem[5] |
| CAS Number | 857546-98-6 | PubChem[5] |
| Appearance | Solid (Form may vary by supplier) | N/A |
| Storage | Store at 2-8°C, sealed from moisture | ChemScene[6] |
Safety and Handling Precautions
According to the Globally Harmonized System (GHS) classification, this compound presents specific hazards that necessitate careful handling.
-
Primary Hazard: H302 - Harmful if swallowed.[5]
-
Related Compound Hazards: Structurally similar compounds, such as other thienylethylamines, may cause skin, eye, and respiratory irritation.[7][8]
Mandatory Safety Protocol:
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling the solid compound or its solutions.
-
Handling: Handle the solid powder in a chemical fume hood or a ventilated enclosure to avoid inhalation of dust.
-
Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Do not allow entry into waterways.
-
Disposal: Dispose of all waste materials (including contaminated media and consumables) in accordance with local, state, and federal regulations for chemical waste.
Experimental Workflow and Protocols
This section details the complete workflow from compound preparation to cellular analysis. The overall process is designed to first establish a safe and effective concentration range before proceeding to more complex functional assays.
General Experimental Workflow
The following diagram outlines the logical progression of experiments for characterizing the effects of N-Methyl-1-(2-thienyl)ethanamine hydrochloride in a cell culture model.
Protocol 1: Preparation of Stock and Working Solutions
Rationale: Small molecules are typically dissolved in a non-aqueous solvent to create a high-concentration stock, which is then diluted into the aqueous culture medium for experiments. Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power and relative biocompatibility at low final concentrations.[9] The goal is to keep the final solvent concentration in the culture medium below 0.5% (and ideally below 0.1%) to avoid solvent-induced artifacts.
Materials:
-
N-Methyl-1-(2-thienyl)ethanamine hydrochloride powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Sterile, complete cell culture medium appropriate for your cell line
Procedure:
-
Calculate Mass for 10 mM Stock: To prepare 1 mL of a 10 mM stock solution (MW = 177.70 g/mol ):
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 177.70 g/mol * (1000 mg / 1 g) = 1.777 mg
-
-
Weighing: In a chemical fume hood, carefully weigh out the required mass of the compound and place it into a sterile vial.
-
Dissolution: Add the calculated volume of sterile DMSO (e.g., 1 mL for the calculation above). Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming (to 37°C) or sonication may be used if dissolution is slow.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Preparation of Working Solutions: Immediately before an experiment, thaw an aliquot of the stock solution. Perform serial dilutions directly into pre-warmed, complete cell culture medium to achieve the desired final concentrations.
-
Scientist's Note: Always prepare a "vehicle control" using the same final concentration of DMSO in the medium as your highest compound concentration. This is crucial for distinguishing the effect of the compound from the effect of the solvent.
-
Protocol 2: Determining the Cytotoxic Profile
Rationale: Before investigating the functional effects of a compound, it is essential to determine the concentration range that does not cause significant cell death. A dose-response cytotoxicity assay allows for the calculation of the 50% inhibitory concentration (IC₅₀) and helps identify the maximum non-toxic concentration suitable for downstream functional assays.
Materials:
-
Cell line of interest (e.g., HEK293, SH-SY5Y, PC-12)
-
96-well clear-bottom cell culture plates
-
Compound working solutions and vehicle control medium
-
Cytotoxicity detection reagent (e.g., MTT, Resazurin, CellTiter-Glo®)
-
Plate reader capable of measuring absorbance or fluorescence
Procedure:
-
Cell Seeding: Seed your cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a series of dilutions in culture medium. A common starting point for a novel compound is a wide logarithmic range.
| Suggested Screening Concentrations for Dose-Response |
| 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 300 nM, 100 nM, 10 nM, Vehicle Control, Untreated Control |
-
Application: Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the different compound concentrations (or vehicle control). Include at least three replicate wells for each condition.
-
Incubation: Incubate the plate for a period relevant to your intended functional assay (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the cytotoxicity reagent to each well according to the manufacturer's protocol. Incubate for the recommended time.
-
Data Acquisition: Read the plate using the appropriate plate reader.
-
Analysis: Normalize the data by setting the vehicle control as 100% viability. Plot the normalized viability against the logarithm of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
Hypothesized Mechanism and Functional Assays
The ethylamine scaffold is a key feature of trace amines and classical monoamine neurotransmitters. The N-methyl group and the thiophene ring modify its properties, but a plausible starting hypothesis is that N-Methyl-1-(2-thienyl)ethanamine hydrochloride interacts with G-protein coupled receptors (GPCRs), such as TAAR1, or monoamine transporters.[1][4]
Potential Signaling Pathway
If the compound acts as an agonist at a Gs-coupled receptor (a common pathway for trace amines), it would trigger the following cascade:
Protocol 3: Example Functional Assay (cAMP Measurement)
Rationale: Cyclic AMP (cAMP) is a ubiquitous second messenger, and its levels rise in response to the activation of Gs-coupled receptors. Measuring cAMP is therefore a direct and robust method to screen for agonistic activity at these receptors.
Materials:
-
Cells expressing the receptor of interest (or for general screening, a cell line known to express a range of GPCRs, like HEK293).
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
Compound working solutions (at non-toxic concentrations).
-
Positive control agonist (if known for the target receptor).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX), often included in kits to prevent cAMP degradation.
Procedure:
-
Cell Preparation: Seed cells in the plate format recommended by your chosen cAMP assay kit (e.g., 96-well or 384-well).
-
Pre-treatment: On the day of the assay, remove the culture medium and replace it with a stimulation buffer, often containing a PDE inhibitor. Incubate as recommended by the kit manufacturer.
-
Compound Stimulation: Add the compound at various non-toxic concentrations. Include vehicle and positive controls. Incubate for the recommended stimulation time (typically 15-30 minutes).
-
Cell Lysis and Detection: Lyse the cells and perform the cAMP detection steps exactly as described in the kit's manual.
-
Data Acquisition and Analysis: Read the signal on a plate reader. Convert the signal to cAMP concentration using a standard curve. Plot the cAMP concentration against the compound concentration to determine the EC₅₀ (half-maximal effective concentration).
Conclusion
This application note provides a comprehensive and scientifically grounded framework for initiating in vitro studies with N-Methyl-1-(2-thienyl)ethanamine hydrochloride. By first establishing the compound's cytotoxic profile, researchers can confidently proceed to functional assays to probe its mechanism of action. The structural relationship to known bioactive amines suggests that investigation into its effects on GPCR signaling and neurotransmitter systems is a promising avenue of research. Adherence to the principles of careful preparation, appropriate controls, and systematic investigation will be paramount to generating reliable and interpretable data.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 458575, N-Methyl-1-(2-thienyl)ethanamine hydrochloride. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 522048, Ethanamine, N-methyl-, hydrochloride (1:1). Available at: [Link]
-
Torres, C., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals (Basel). Available at: [Link]
-
ResearchGate (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Available at: [Link]
-
Cheng, L., et al. (2021). Discovery of novel thiophene derivatives as potent neuraminidase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Frontiers in Microbiology (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Available at: [Link]
-
Singh, H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]
-
Wainscott, D. B., et al. (2007). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
LookChem (n.d.). Ethanamine, N-methyl-. Available at: [Link]
-
Cheméo (n.d.). Chemical Properties of Ethanamine, N-methyl- (CAS 624-78-2). Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 116521, Thiopheneethanamine. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11503, N-Methylbenzeneethanamine. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12258737, 2-(3-Thienyl)ethanamine. Available at: [Link]
Sources
- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Methyl-1-(2-thienyl)ethanamine hydrochloride | C7H12ClNS | CID 458575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. Thiopheneethanamine | C6H9NS | CID 116521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-(3-Thienyl)ethanamine | C6H9NS | CID 12258737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
Probing Catecholaminergic Systems: Application and Protocols for N-Methyl-1-(2-thienyl)ethanamine hydrochloride (Methiopropamine)
Abstract
This technical guide provides detailed application notes and experimental protocols for the use of N-Methyl-1-(2-thienyl)ethanamine hydrochloride, commonly known as Methiopropamine (MPA), as a chemical probe. MPA is a structural analog of methamphetamine where the phenyl ring is substituted with a thiophene ring.[1] Its primary mechanism of action is the inhibition of norepinephrine (NE) and dopamine (DA) reuptake by targeting the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1] This document outlines its utility in neuropharmacological research, offering step-by-step protocols for in vitro transporter inhibition assays and in vivo behavioral assessments. The causality behind experimental choices, self-validating system controls, and data interpretation are emphasized to ensure scientific integrity.
Introduction and Chemical Profile
N-Methyl-1-(2-thienyl)ethanamine hydrochloride (MPA) is a psychoactive substance that emerged in the early 2010s as a "research chemical".[1] Structurally analogous to methamphetamine, it displays a similar, albeit less potent, pharmacological profile.[1] Its utility as a chemical probe stems from its function as a norepinephrine-dopamine reuptake inhibitor (NDRI), with negligible activity at the serotonin transporter (SERT).[2] This selectivity makes it a valuable tool for researchers investigating the specific roles of DAT and NET in neuronal signaling, synaptic plasticity, and behavior, distinguishing their functions from those of the serotonergic system.
Chemical Properties:
-
IUPAC Name: N-methyl-1-(thiophen-2-yl)propan-2-amine hydrochloride
-
CAS Number: 7464-94-0 (hydrochloride)[2]
-
Molecular Formula: C₈H₁₃NS · HCl
-
Molar Mass: 191.72 g/mol
Mechanism of Action: A Selective Catecholamine Transporter Inhibitor
MPA exerts its effects by competitively binding to and inhibiting the function of DAT and NET.[1] These transporters are responsible for clearing dopamine and norepinephrine from the synaptic cleft, thereby terminating their signaling. By blocking this reuptake process, MPA increases the extracellular concentration and residence time of these catecholamines, leading to enhanced dopaminergic and noradrenergic neurotransmission.
In vitro studies have quantified the inhibitory potency of MPA at the three major monoamine transporters.[1] This selectivity is crucial for its application as a chemical probe, allowing for the targeted modulation of the catecholaminergic systems.
Table 1: Inhibitory Potency (IC₅₀) of Methiopropamine at Monoamine Transporters
| Transporter Target | IC₅₀ (µM) | Reference |
| Norepinephrine Transporter (NET) | 0.47 | [1] |
| Dopamine Transporter (DAT) | 0.74 | [1] |
| Serotonin Transporter (SERT) | > 25 | [1] |
This data demonstrates that MPA is a potent inhibitor of NET and DAT with substantially weaker activity at SERT, establishing its utility as a selective tool for studying catecholamine systems.
Caption: Mechanism of MPA action at the catecholaminergic synapse.
Application 1: In Vitro Characterization of Transporter Inhibition
The foundational use of MPA as a chemical probe is to quantify its potency and selectivity for DAT and NET. This is typically achieved using a competitive neurotransmitter uptake assay in a heterologous expression system.
Causality and Scientific Rationale
This assay directly measures the functional consequence of MPA binding to DAT and NET—the inhibition of neurotransmitter transport. By using cells (e.g., HEK-293) engineered to express a single transporter type, we can isolate and study the interaction with each target individually. A radiolabeled substrate, such as [³H]Dopamine, provides a highly sensitive and quantitative readout of transporter activity. By measuring the reduction in [³H]DA uptake across a range of MPA concentrations, a dose-response curve can be generated to calculate the IC₅₀ value, a key parameter for defining the probe's potency.
Experimental Workflow: Neurotransmitter Uptake Inhibition Assay
Caption: Workflow for in vitro neurotransmitter uptake inhibition assay.
Detailed Protocol: [³H]Dopamine Uptake Inhibition Assay in hDAT-HEK-293 Cells
This protocol is adapted from standard methodologies for assessing monoamine transporter function.[3]
A. Materials and Reagents
-
Cells: Human Embryonic Kidney (HEK-293) cells stably expressing the human dopamine transporter (hDAT).
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM D-glucose, 25 mM HEPES, pH 7.4).
-
Radioligand: [³H]Dopamine (specific activity ~60-80 Ci/mmol).
-
Test Compound: N-Methyl-1-(2-thienyl)ethanamine HCl (MPA), prepared as a 10 mM stock in dH₂O and serially diluted in assay buffer.
-
Positive Control: A known DAT inhibitor like GBR-12909 or cocaine.
-
Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS).
-
Equipment: 96-well cell culture plates (poly-D-lysine coated), multi-channel pipette, 37°C/5% CO₂ incubator, liquid scintillation counter, scintillation fluid.
B. Procedure
-
Cell Plating: Seed hDAT-HEK-293 cells into a 96-well plate at a density of 40,000-60,000 cells per well.[4] Culture overnight to allow for adherence and formation of a confluent monolayer.[4]
-
Preparation: On the day of the assay, gently aspirate the culture medium. Wash each well twice with 200 µL of pre-warmed (37°C) assay buffer.
-
Compound Pre-incubation: Add 50 µL of assay buffer containing the desired concentration of MPA (e.g., 10⁻¹⁰ M to 10⁻⁴ M), vehicle, or positive control to the appropriate wells. For determining non-specific uptake, use a high concentration of a potent inhibitor like 10 µM GBR-12909. Incubate the plate for 10-20 minutes at 37°C.
-
Uptake Initiation: Prepare a solution of [³H]Dopamine in assay buffer to a final concentration of ~10-20 nM. Add 50 µL of this solution to each well to initiate the uptake reaction.
-
Incubation: Incubate the plate for a precise duration, typically 5-10 minutes, at 37°C.[3] The timing should be within the linear range of uptake for the cell line.
-
Termination: Terminate the assay by rapidly aspirating the solution and washing the wells three times with 200 µL of ice-cold assay buffer. This stops the transporter activity and removes extracellular radioligand.
-
Cell Lysis: Add 100 µL of 1% SDS lysis buffer to each well. Agitate the plate gently for 10-15 minutes at room temperature to ensure complete lysis.
-
Quantification: Transfer the lysate from each well into a scintillation vial, add 4 mL of scintillation fluid, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
C. Data Analysis and Self-Validation
-
Specific Uptake: For each condition, calculate specific uptake by subtracting the average CPM of the non-specific uptake wells from the experimental wells.
-
Normalization: Express the specific uptake in each MPA-treated well as a percentage of the specific uptake in the vehicle-treated (control) wells (100% activity).
-
IC₅₀ Calculation: Plot the normalized data against the logarithm of the MPA concentration. Use a non-linear regression analysis (sigmoidal dose-response with variable slope) in a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Trustworthiness: The protocol is self-validating through the inclusion of controls. The vehicle control establishes the baseline 100% transporter activity, while the positive control (e.g., GBR-12909) should yield near-complete inhibition, confirming the assay is responsive. A robust Z'-factor (>0.5) should be established to ensure assay quality.
Application 2: In Vivo Assessment of Psychomotor Activity
MPA's action as a DAT/NET inhibitor predicts a stimulant effect on the central nervous system. A locomotor activity assay in rodents is a standard method to quantify this psychomotor stimulant response, providing an in vivo functional readout of the probe's engagement with its targets.
Causality and Scientific Rationale
The mesolimbic dopamine pathway is a critical regulator of locomotion. By increasing synaptic dopamine levels in brain regions like the nucleus accumbens, DAT inhibitors robustly increase spontaneous locomotor activity.[1] This behavioral response serves as a reliable proxy for the probe's in vivo dopaminergic activity. The dose-response relationship can reveal the potency of the compound in a whole-organism context. A study in C57BL/6 mice demonstrated that MPA induces psychomotor activity, though at higher doses than methamphetamine (Eₘₐₓ of 12.5 mg/kg for MPA vs. 3.75 mg/kg for methamphetamine).[1]
Detailed Protocol: Locomotor Activity Assessment in Mice
This protocol is based on established methods for assessing the behavioral effects of psychostimulants in rodents.[1][5]
A. Materials and Reagents
-
Animals: Male C57BL/6 mice (8-10 weeks old). House animals in a controlled environment (12:12 light/dark cycle, 22±2°C) with ad libitum access to food and water. Allow at least one week of acclimatization before testing.
-
Apparatus: Automated locomotor activity chambers (e.g., AccuScan or Med Associates) equipped with infrared beam grids to detect horizontal movement.[1]
-
Test Compound: N-Methyl-1-(2-thienyl)ethanamine HCl (MPA) dissolved in sterile 0.9% saline. Doses ranging from 5 to 20 mg/kg are appropriate based on prior studies.[1]
-
Control: Vehicle (sterile 0.9% saline).
-
Administration: Administer via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.[1]
B. Procedure
-
Habituation: On the day of the experiment, transport the mice to the testing room at least 60 minutes before the session begins to acclimate.[5] Place each mouse individually into a locomotor activity chamber and allow it to habituate for 60 minutes.[1] This minimizes novelty-induced hyperactivity.
-
Administration: After habituation, remove each mouse, weigh it, and administer the assigned i.p. injection of either vehicle or MPA at the designated dose.
-
Data Recording: Immediately return the mouse to the same activity chamber and begin recording locomotor activity continuously for 120-240 minutes.[1]
-
Data Collection: The system software will record total distance traveled (cm), typically binned into 5-minute intervals.
C. Data Analysis and Self-Validation
-
Time-Course Analysis: Plot the mean distance traveled for each group in 5-minute bins over the entire session duration. This visualizes the onset, peak, and duration of the drug's effect.
-
Total Activity: Calculate the cumulative distance traveled over the entire session for each animal.
-
Statistical Analysis: Compare the total distance traveled between the MPA-treated groups and the vehicle control group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test). A p-value < 0.05 is typically considered significant.
-
Trustworthiness: The vehicle-injected group provides the baseline level of activity, against which the effects of MPA are measured. A clear, dose-dependent increase in locomotion relative to the vehicle control validates the expected stimulant effect of the probe.
Safety and Handling
N-Methyl-1-(2-thienyl)ethanamine hydrochloride is a psychoactive compound and should be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.[6] Handle in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
-
Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68, 12.11.1-12.11.18. Available at: [Link]
-
Wikipedia. (n.d.). Methiopropamine. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Locomotor activity in mice after injection of (a–c) methiopropamine... [Image]. Retrieved January 27, 2026, from [Link]
-
Riss, T. L., & Moravec, R. A. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
-
JoVE. (n.d.). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Retrieved January 27, 2026, from [Link]
-
Patel, H. J., & Chudasama, Y. (2011). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 6(1), 63-77. Available at: [Link]
-
Walterscheid, J. P., et al. (2021). Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. International Journal of Molecular Sciences, 22(21), 12002. Available at: [Link]
-
Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. Retrieved January 27, 2026, from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved January 27, 2026, from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved January 27, 2026, from [Link]
-
A.C.S. Dobfar S.p.A. (2025, February 6). 4 - Safety Data Sheet. Retrieved January 27, 2026, from [Link]
Sources
- 1. Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moleculardevices.com [moleculardevices.com]
- 5. va.gov [va.gov]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. dcfinechemicals.com [dcfinechemicals.com]
"High-performance liquid chromatography (HPLC) analysis of N-Methyl-1-(2-thienyl)ethanamine hydrochloride"
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N-Methyl-1-(2-thienyl)ethanamine (Methiopropamine) Hydrochloride
Abstract
This application note details a robust, validated protocol for the separation and quantification of N-Methyl-1-(2-thienyl)ethanamine hydrochloride (Methiopropamine, MPA) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). As a structural analogue of methamphetamine where the benzene ring is replaced by a thiophene moiety, MPA presents unique separation challenges, particularly regarding peak shape symmetry and resolution from isobaric interferences like methamphetamine and 2-aminoindane (2-AI). This guide provides a self-validating workflow suitable for forensic toxicology and pharmaceutical purity assessment.
Introduction & Chemical Context
Methiopropamine (MPA) is a secondary amine psychostimulant often encountered in "legal high" products (e.g., "Synthacaine").[1][2] Its structural similarity to methamphetamine necessitates high-specificity analytical methods to prevent false positives.
Analytical Challenges:
-
Basic Nitrogen Interaction: The secondary amine functionality (
) interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing. -
Structural Isomerism: Differentiating MPA from its positional isomers (e.g., 3-thienyl analogues) and methamphetamine requires optimized selectivity.
-
Chromophore Specificity: The thiophene ring exhibits a distinct UV absorption profile compared to the benzene ring of methamphetamine, which can be leveraged for identification.
Method Development Strategy (E-E-A-T)
Expertise & Logic: The choice of chromatographic conditions is governed by the need to suppress silanol ionization or operate at a pH where the amine is uncharged. Given the stability limitations of standard silica at high pH, this protocol utilizes a low pH (pH 2.5) strategy to protonate silanols, combined with a high-purity C18 stationary phase to ensure sharp peak shapes.
Diagram 1: Method Development Logic Flow
Caption: Decision matrix for selecting mobile phase pH and stationary phase based on MPA's basicity and thiophene structure.
Experimental Protocol
Reagents and Standards
-
Reference Standard: Methiopropamine HCl (>98% purity).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm).
-
Buffer Additives: Potassium Dihydrogen Phosphate (
), Phosphoric Acid ( ).
Instrumentation
-
System: Agilent 1260 Infinity II or equivalent quaternary pump system.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: Phenomenex Kinetex 5µm C18 100Å (150 x 4.6 mm) or equivalent end-capped C18.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | 25 mM Phosphate Buffer, pH 2.5 | Suppresses silanol activity; ensures amine protonation. |
| Mobile Phase B | Acetonitrile | Strong eluent for hydrophobic thiophene ring. |
| Mode | Isocratic (85:15 A:B) | Stable baseline for reproducible retention times. |
| Flow Rate | 1.0 mL/min | Optimal Van Deemter efficiency for 5µm particles. |
| Temperature | 30°C | Improves mass transfer and peak symmetry. |
| Injection Volume | 10 µL | Standard analytical load. |
| Detection | UV @ 235 nm (bw 4nm) | Thiophene absorption max; avoids low-UV noise. |
| Run Time | 10 minutes | Sufficient for MPA (approx RT: 4.5 min) and impurities. |
Sample Preparation Workflow
A. Standard Preparation (Stock Solution):
-
Weigh 10.0 mg of MPA HCl into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with Mobile Phase A (Concentration: 1.0 mg/mL).
-
Store at 4°C protected from light.
B. "Street" Sample / Powder Extraction:
-
Weigh 5 mg of sample powder.
-
Dissolve in 10 mL of 50:50 Water:Methanol.
-
Sonicate for 10 minutes.
-
Filter through a 0.45 µm PTFE syringe filter.
-
Dilute 1:10 with Mobile Phase A prior to injection.
Diagram 2: Sample Preparation Workflow
Caption: Step-by-step extraction and preparation workflow for solid samples to ensure solution homogeneity and column protection.
Method Validation (ICH Q2 Guidelines)
To ensure the trustworthiness of this protocol, the following validation parameters must be verified in your laboratory:
| Parameter | Acceptance Criteria | Experimental Procedure |
| Specificity | Resolution ( | Inject a mixed standard of MPA and Methamphetamine. |
| Linearity | Prepare 5 levels: 10, 50, 100, 250, 500 µg/mL. | |
| Precision | RSD < 2.0% (n=6) | 6 replicate injections of the 100 µg/mL standard. |
| LOD / LOQ | S/N > 3 (LOD) / S/N > 10 (LOQ) | Determine via serial dilution of the lowest standard. |
| Accuracy | Recovery 95-105% | Spike placebo matrix with known MPA concentration. |
Note on Specificity: Methamphetamine typically elutes after MPA under these conditions due to the slightly higher hydrophobicity of the benzene ring compared to the thiophene ring in this specific mobile phase context.
Troubleshooting Guide
-
Problem: Peak Tailing (Asymmetry > 1.5).
-
Problem: Retention Time Drift.
-
Problem: High Backpressure.
References
-
Casale, J. F., & Hays, P. A. (2011). Methiopropamine: An Analytical Profile. Microgram Journal. U.S. Drug Enforcement Administration.[2] Link
-
Brandt, S. D., et al. (2010). Analysis of the novel designer drug methiopropamine (MPA) by GC-MS, LC-MS and NMR spectroscopy. Drug Testing and Analysis. Link
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2013). Methiopropamine Monograph. Link
-
Welter, J., et al. (2013). Characterization of the designer drug methiopropamine (MPA) by LC/MS/MS, GC/MS, and NMR. Forensic Toxicology. Link
Sources
- 1. The syntheses of 1-(2-thienyl)-2-(methylamino) propane (methiopropamine) and its 3-thienyl isomer for use as reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repository.ukim.mk [repository.ukim.mk]
- 4. Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isomeric separation of methamphetamine by HPLC chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: N-Methyl-1-(2-thienyl)ethanamine Hydrochloride as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of the Thienylethylamine Scaffold
In the landscape of modern organic synthesis and medicinal chemistry, heterocyclic compounds are indispensable structural motifs. N-Methyl-1-(2-thienyl)ethanamine hydrochloride stands out as a valuable and versatile secondary amine building block. Its structure, featuring a thiophene ring bioisosterically related to a phenyl ring, coupled with a chiral ethylamine side chain, offers a unique combination of steric and electronic properties. This guide provides an in-depth exploration of its applications, focusing on the causality behind experimental choices and providing robust, validated protocols for its use.
The hydrochloride salt form enhances the compound's stability, making it a non-volatile, crystalline solid that is easier to handle and weigh accurately compared to the freebase. This seemingly minor detail is critical for reproducibility in research and development settings. The thiophene moiety itself is of great interest in drug development, as its inclusion in a molecule can modulate metabolic stability, receptor binding affinity, and overall pharmacokinetic profiles compared to its phenyl analogues. A notable example of a structurally related compound is methiopropamine (MPA), a stimulant where the thiophene ring replaces the phenyl ring of methamphetamine, altering its pharmacological profile.[1][2][3] This highlights the strategic importance of N-Methyl-1-(2-thienyl)ethanamine as a precursor for generating novel chemical entities with tailored biological activities.
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties is fundamental to its effective and safe use.
| Property | Value | Source |
| IUPAC Name | N-methyl-1-thiophen-2-ylethanamine;hydrochloride | PubChem[4] |
| Molecular Formula | C₇H₁₂ClNS | PubChem[4] |
| Molecular Weight | 177.69 g/mol | Sigma-Aldrich |
| CAS Number | 857546-98-6 | PubChem[4] |
| Appearance | Solid | Sigma-Aldrich |
| Primary Hazard | GHS07 (Irritant) | Sigma-Aldrich |
| Hazard Statement | H302: Harmful if swallowed | PubChem[4] |
Safety & Handling: N-Methyl-1-(2-thienyl)ethanamine hydrochloride is classified as harmful if swallowed.[4] Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Work should be conducted in a well-ventilated fume hood. In case of accidental ingestion, seek immediate medical attention.
Core Synthetic Applications
The synthetic utility of N-Methyl-1-(2-thienyl)ethanamine hydrochloride is primarily derived from the reactivity of its secondary amine functional group. This allows it to serve as a nucleophile in a wide array of carbon-nitrogen bond-forming reactions.
Caption: Synthetic utility of N-Methyl-1-(2-thienyl)ethanamine HCl.
N-Acylation and N-Sulfonylation
The secondary amine readily reacts with acylating and sulfonylating agents such as acid chlorides, anhydrides, and sulfonyl chlorides. These reactions are typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) to neutralize the HCl generated in situ and the HCl from the salt starting material. This pathway is fundamental for the synthesis of a diverse range of amides and sulfonamides, which are prevalent motifs in pharmacologically active compounds.
N-Alkylation and Reductive Amination
As a nucleophile, the amine can be alkylated using alkyl halides or undergo reductive amination with aldehydes and ketones. Reductive amination is often the preferred method for synthesizing complex tertiary amines as it is less prone to over-alkylation (quaternization) than direct alkylation. The choice of reducing agent is critical; milder reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are favored as they are selective for the iminium ion intermediate formed in the reaction mixture and tolerate a wider range of functional groups.
Precursor to Pharmaceutical Analogs
This building block is a key starting material for synthesizing analogs of known drugs or psychoactive substances for research purposes.[5] For example, it is a direct precursor to compounds structurally related to methiopropamine (MPA), allowing researchers to systematically study how modifications to the amine or thiophene ring affect biological activity at targets like dopamine and norepinephrine transporters.[6]
Experimental Protocols
The following protocols are provided as validated starting points for the synthesis and application of N-Methyl-1-(2-thienyl)ethanamine hydrochloride.
Protocol 1: Synthesis via Reductive Amination of 2-Acetylthiophene
This protocol details the synthesis of the title compound from commercially available starting materials. The causality for this two-step, one-pot procedure is efficiency; the intermediate imine is formed and reduced in situ, avoiding a separate isolation step.
Caption: Workflow for the synthesis of N-Methyl-1-(2-thienyl)ethanamine HCl.
Materials:
-
2-Acetylthiophene
-
Methylamine hydrochloride[7]
-
Triethylamine (TEA)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Hydrochloric acid (2M in diethyl ether)
-
Deionized Water
-
Magnesium Sulfate (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-acetylthiophene (1.0 eq), methylamine hydrochloride (1.2 eq), and methanol to form a ~0.5 M solution.
-
Add triethylamine (1.3 eq) dropwise to the stirring suspension. The TEA serves as a base to liberate the free methylamine from its hydrochloride salt, enabling it to react with the ketone.
-
Stir the reaction mixture at room temperature for 2 hours to facilitate the formation of the intermediate imine.
-
Cool the flask to 0°C in an ice-water bath. This is a crucial step to control the exothermic reaction upon addition of the reducing agent.
-
Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes. The NaBH₄ selectively reduces the C=N double bond of the imine.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight to ensure complete reduction.
-
Carefully quench the reaction by the slow addition of deionized water. This will decompose any unreacted NaBH₄.
-
Concentrate the mixture in vacuo to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3x). The organic layers contain the free base of the product.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude free base as an oil.
-
Dissolve the crude oil in a minimal amount of ethyl acetate and cool to 0°C.
-
Add 2M HCl in diethyl ether dropwise until no further precipitation is observed. The hydrochloride salt is significantly less soluble in nonpolar solvents, causing it to crystallize.[8]
-
Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield N-Methyl-1-(2-thienyl)ethanamine hydrochloride as a white to off-white solid.
Protocol 2: Application in N-Acetylation
This protocol demonstrates the use of the title compound as a nucleophilic building block in a standard acylation reaction.
Materials:
-
N-Methyl-1-(2-thienyl)ethanamine hydrochloride
-
Acetyl chloride
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA), anhydrous
Procedure:
-
Suspend N-Methyl-1-(2-thienyl)ethanamine hydrochloride (1.0 eq) in anhydrous dichloromethane (~0.2 M) in a flame-dried, argon-purged round-bottom flask.
-
Add triethylamine (2.2 eq) to the suspension. Causality: Two equivalents of base are required: one to neutralize the hydrochloride salt and a second to scavenge the HCl produced by the acylation reaction. A slight excess ensures the reaction goes to completion.
-
Cool the mixture to 0°C.
-
Add acetyl chloride (1.1 eq) dropwise via syringe. Maintain the temperature at 0°C during the addition to manage the exothermic reaction.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to remove excess acid and salts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure N-acetylated product.
Structural Relationships and Bioisosterism
The strategic value of this building block is best understood by visualizing its relationship to other key compounds. The replacement of a phenyl ring with a thiophene ring is a common bioisosteric substitution strategy in drug design.
Sources
- 1. Understanding methiopropamine, a new psychoactive substance: an in-depth review on its chemistry, pharmacology and implications to human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. grokipedia.com [grokipedia.com]
- 4. N-Methyl-1-(2-thienyl)ethanamine hydrochloride | C7H12ClNS | CID 458575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Methiopropamine - Wikipedia [en.wikipedia.org]
- 7. bio.vu.nl [bio.vu.nl]
- 8. CN111004230A - Thiamine hydrochloride, its synthesis method and medicine - Google Patents [patents.google.com]
Troubleshooting & Optimization
"Improving the yield of N-Methyl-1-(2-thienyl)ethanamine hydrochloride synthesis"
This guide serves as a dedicated technical resource for researchers and chemists engaged in the synthesis of N-Methyl-1-(2-thienyl)ethanamine hydrochloride (C7H12ClNS). Recognizing the nuances of synthetic organic chemistry, this document provides in-depth troubleshooting, frequently asked questions, and detailed protocols to enhance yield, purity, and reproducibility.
Synthesis Overview: The Reductive Amination Pathway
The most prevalent and efficient method for synthesizing N-Methyl-1-(2-thienyl)ethanamine is the reductive amination of 2-acetylthiophene with methylamine. This two-stage process, often performed in a single pot, involves the initial formation of an imine intermediate, which is subsequently reduced to the target secondary amine. The free base is then converted to its stable hydrochloride salt for ease of handling and purification.
Overall Reaction Scheme:
-
Step 1: Imine Formation: 2-Acetylthiophene reacts with methylamine to form an N-methylimine intermediate.
-
Step 2: Reduction: The imine is reduced using a hydride-based reducing agent.
-
Step 3: Salt Formation: The resulting amine (free base) is treated with hydrochloric acid to precipitate the hydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: What are the primary starting materials for this synthesis? The core starting materials are 2-acetylthiophene and methylamine. Methylamine is often used as a solution in a solvent like ethanol, methanol, or water. A suitable reducing agent, such as sodium borohydride (NaBH₄) or the milder sodium triacetoxyborohydride (NaBH(OAc)₃), is also required.[1]
Q2: Why is reductive amination the preferred route? Reductive amination offers high selectivity and control. Unlike methods such as direct alkylation of 1-(2-thienyl)ethanamine with a methylating agent, reductive amination avoids the common problem of over-alkylation, which leads to the formation of undesired tertiary amines and quaternary ammonium salts.[1][2] The reaction conditions are generally mild and the process is often amenable to a one-pot procedure, making it highly efficient.[3]
Q3: What is a typical yield for this synthesis? Yields are highly dependent on the specific conditions, scale, and purification efficiency. However, with an optimized protocol, yields for the reductive amination step can range from 60% to over 85%. Subsequent salt formation and recrystallization may reduce the overall isolated yield.
Q4: What are the critical safety precautions?
-
Methylamine: Is a flammable and corrosive gas/liquid with a strong odor. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Borohydride (NaBH₄): Reacts violently with acid and can release flammable hydrogen gas upon contact with water or alcohols. It should be added slowly and in portions to the reaction mixture.
-
Solvents: Many organic solvents used (e.g., methanol, ether) are flammable. Ensure no ignition sources are present.
-
Hydrochloric Acid: Is highly corrosive. Use with appropriate PPE. The addition of HCl to the amine solution is exothermic and should be done carefully, preferably in an ice bath.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Issue: Low or No Product Yield
Q: My final isolated yield is significantly lower than expected. What are the most likely causes?
A: Low yield is a common problem that can be traced to several factors throughout the experimental workflow. A systematic diagnosis is key.
-
Inefficient Imine Formation: The equilibrium between the ketone/amine and the imine is critical.
-
Causality: Imine formation is typically catalyzed by mild acid, which protonates the carbonyl oxygen, making the carbon more electrophilic. However, if the pH is too low, the methylamine nucleophile will be protonated and rendered unreactive.
-
Solution: The reaction pH should be weakly acidic, typically between 4 and 6. You can achieve this by adding a small amount of a weak acid like acetic acid. Monitor the pH of your methylamine solution before starting.
-
-
Premature Reduction of Starting Material: The reducing agent may be reducing the 2-acetylthiophene to 1-(2-thienyl)ethanol instead of the desired imine.
-
Causality: This is common when using a strong reducing agent like sodium borohydride (NaBH₄) in a one-pot reaction where imine formation is slow. NaBH₄ can readily reduce aldehydes and ketones.
-
Solution:
-
Two-Step Procedure: Allow the 2-acetylthiophene and methylamine to stir for 1-2 hours to maximize imine formation before adding the reducing agent.
-
Milder Reagent: Switch to a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). It is less reactive towards ketones but highly effective at reducing protonated imines, making it ideal for one-pot reductive aminations.[1]
-
-
-
Degraded Reagents: The potency of your reagents is paramount.
-
Causality: Sodium borohydride can degrade over time, especially if exposed to moisture. Aqueous solutions of methylamine can decrease in concentration if not stored properly.
-
Solution: Use freshly opened or properly stored reagents. If in doubt, test the NaBH₄ by adding a small amount to an acidic solution and observing for hydrogen gas evolution.
-
-
Losses During Workup: Significant product can be lost during extraction and isolation.
-
Causality: The product's free base has some water solubility, and emulsions can form during acid-base extractions.
-
Solution: Perform multiple extractions (at least 3) with your organic solvent. To break emulsions, add a small amount of brine (saturated NaCl solution). Ensure the aqueous layer is sufficiently basic (pH > 11) before extraction to ensure the amine is in its free base form.
-
Issue: Impurity Profile & Side Reactions
Q: My NMR/GC-MS analysis shows significant impurities. What are they and how can I prevent them?
A: The primary impurities are typically the starting ketone and the corresponding alcohol.
| Impurity | Identification | Root Cause | Prevention Strategy |
| Unreacted 2-Acetylthiophene | Signal corresponding to the ketone starting material in TLC, GC-MS, or NMR. | Incomplete reaction; insufficient reaction time, temperature, or amount of methylamine/reducing agent. | Increase the molar excess of methylamine (e.g., to 2-3 equivalents). Ensure the reducing agent is added in sufficient quantity (1.5-2 equivalents) and allow the reaction to proceed for a longer duration. Monitor via TLC until the ketone spot disappears. |
| 1-(2-thienyl)ethanol | A common byproduct visible in GC-MS and NMR. | Reduction of the starting ketone by the hydride reagent. | As detailed above, allow sufficient time for imine formation before adding NaBH₄, or switch to a milder reducing agent like NaBH(OAc)₃.[1] |
| Dimeric or Polymeric Species | Unidentified baseline material on TLC or broad signals in NMR. | Can occur under harsh conditions or with certain catalysts. | Maintain a moderate reaction temperature (e.g., 0 °C to room temperature). Ensure efficient stirring. |
Issue: Product Isolation & Purification
Q: I'm having trouble getting my hydrochloride salt to crystallize. It's "oiling out." What should I do?
A: "Oiling out" occurs when the product precipitates as a liquid phase instead of a solid. This is usually due to supersaturation, impurities, or an inappropriate solvent system.
-
Causality: The presence of residual water or using a solvent in which the hydrochloride salt is too soluble can lead to oiling. Impurities can also inhibit the formation of a crystal lattice.
-
Solutions:
-
Solvent Choice: The key is to dissolve the free base in a solvent where it is soluble, but the hydrochloride salt is not. A common choice is a mixture of a polar solvent like isopropanol (IPA) or ethanol with a non-polar co-solvent like diethyl ether or hexanes.
-
Slow Addition of HCl: Dissolve the free base oil in a minimal amount of a suitable solvent (e.g., IPA). Add a solution of HCl in a miscible solvent (e.g., HCl in diethyl ether) dropwise while stirring vigorously, preferably in an ice bath.
-
Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. This creates nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product from a previous batch, add a tiny crystal to the solution to induce crystallization.
-
Trituration: If an oil persists, decant the solvent, add a non-polar solvent like cold hexanes or diethyl ether, and vigorously stir or sonicate the oil. This can often induce solidification.
-
Purity: Ensure the free base is as pure as possible before attempting salt formation. If necessary, purify the free base by vacuum distillation or column chromatography before proceeding.
-
Visualized Workflows & Diagrams
Standard Reductive Amination Workflow
The following diagram outlines the standard operational sequence for the synthesis.
Caption: General workflow for N-Methyl-1-(2-thienyl)ethanamine HCl synthesis.
Troubleshooting Decision Tree: Low Yield
This diagram provides a logical path to diagnose the cause of low product yield.
Caption: A decision tree for troubleshooting low yield results.
Detailed Experimental Protocols
Disclaimer: These protocols are for informational purposes only. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.
Protocol 1: Synthesis of N-Methyl-1-(2-thienyl)ethanamine (Free Base)
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-acetylthiophene (5.0 g, 39.6 mmol) and methanol (80 mL).
-
Imine Formation: Add an aqueous solution of methylamine (40 wt. %, 7.7 g, 99.1 mmol, 2.5 eq) to the flask. If desired, add 1-2 drops of glacial acetic acid to adjust the pH to ~5-6. Stir the mixture at room temperature for 1.5 hours.
-
Reduction: Cool the flask in an ice bath to 0 °C. Slowly add sodium borohydride (2.25 g, 59.5 mmol, 1.5 eq) in small portions over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours, or until TLC analysis (e.g., 3:1 Hexanes:Ethyl Acetate) shows complete consumption of the starting material.
-
Workup:
-
Carefully quench the reaction by slowly adding water (50 mL).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add 1 M sodium hydroxide (NaOH) solution until the aqueous layer is strongly basic (pH > 11).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine as a yellow-orange oil.
-
Protocol 2: Conversion to Hydrochloride Salt
-
Dissolution: Dissolve the crude N-Methyl-1-(2-thienyl)ethanamine oil from the previous step in isopropanol (20 mL).
-
Precipitation: Cool the solution in an ice bath. While stirring, slowly add a 2 M solution of HCl in diethyl ether dropwise until the solution becomes acidic (check with pH paper) and a white precipitate forms. Continue adding until no further precipitation is observed.
-
Crystallization: Stir the resulting slurry in the ice bath for 30 minutes.
-
Isolation: Collect the white solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether (2 x 10 mL) to remove any remaining impurities.
-
Drying: Dry the solid under high vacuum to a constant weight to yield N-Methyl-1-(2-thienyl)ethanamine hydrochloride. The product can be further purified by recrystallization from a suitable solvent like isopropanol/ether if necessary.
References
-
PubChem. N-Methyl-1-(2-thienyl)ethanamine hydrochloride. National Center for Biotechnology Information. [4]
-
Mascal, M. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [1]
-
Wikipedia. (2023). Reductive amination. [3]
-
Łępecka, A., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. [2]
-
Organic Syntheses. Methylamine Hydrochloride. [5]
-
Organic Syntheses. β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. [6]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. N-Methyl-1-(2-thienyl)ethanamine hydrochloride | C7H12ClNS | CID 458575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
"Troubleshooting solubility issues with N-Methyl-1-(2-thienyl)ethanamine hydrochloride"
Introduction
N-Methyl-1-(2-thienyl)ethanamine hydrochloride is a secondary amine salt containing a thiophene moiety. While specific data for this compound is not extensively published, its structural features—an ionizable amine hydrochloride and a heterocyclic aromatic ring—provide a strong basis for understanding its solubility characteristics. Researchers in drug development and medicinal chemistry often encounter challenges in dissolving such compounds, which can stem from issues related to pH, solvent selection, and compound stability. This guide provides a comprehensive framework for troubleshooting common solubility problems, grounded in the principles of physical chemistry and extensive field experience with analogous compounds. Our goal is to empower researchers to overcome these hurdles efficiently and maintain the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected general solubility of N-Methyl-1-(2-thienyl)ethanamine hydrochloride?
A1: As a hydrochloride salt of an amine, it is expected to be more soluble in aqueous and polar protic solvents (like water, methanol, ethanol) compared to its free base form. The thiophene ring introduces some lipophilicity, which may limit its solubility in highly polar solvents and enhance it in organic solvents. Thiophene itself is soluble in organic solvents like ether and alcohol but insoluble in water.[1] The presence of the hydrochloride salt, however, significantly increases the likelihood of aqueous solubility.
Q2: In which solvents should I start my solubility trials?
A2: Begin with water, especially acidified water (e.g., pH 3-5), as the common ion effect from the hydrochloride salt will favor dissolution in an acidic medium. Also, test polar protic solvents like methanol and ethanol. For non-polar applications, consider solvents like dichloromethane or tetrahydrofuran, though the hydrochloride salt will likely have very low solubility in these.
Q3: My compound is not dissolving in water. What is the first thing I should check?
A3: The first step is to check the pH of the solution. The solubility of amine salts is highly dependent on pH.[2][3] Ensure the pH is in the acidic range. If the water is neutral or slightly basic, the amine salt can convert to its less soluble free base form, causing it to precipitate or fail to dissolve.
Q4: Can this compound degrade in solution?
A4: Yes. The thiophene ring can be susceptible to oxidation, especially in the presence of light or oxidizing agents, potentially forming reactive metabolites like thiophene S-oxides.[4] The amine group can also undergo degradation.[5][6][7] It is advisable to use fresh solutions and store them protected from light and at a low temperature.
Q5: I see an oil forming in my aqueous solution. What is happening?
A5: This phenomenon, known as "oiling out" or liquid-liquid phase separation, can occur when the free base of the amine is formed (due to a pH shift towards neutral or basic) and is insoluble in the aqueous medium.[8] It can also happen if the concentration of the compound exceeds its solubility limit under the given conditions.
In-Depth Troubleshooting Guide
Issue 1: The compound does not dissolve completely in aqueous buffers, leaving a fine precipitate.
Question: I am trying to prepare a 10 mM stock solution in a phosphate-buffered saline (PBS) at pH 7.4, but I consistently see a fine white precipitate. What is the likely cause and how can I fix it?
Answer:
Causality: The primary cause is likely the conversion of the highly soluble N-Methyl-1-(2-thienyl)ethanamine hydrochloride salt to its corresponding free base, N-Methyl-1-(2-thienyl)ethanamine. The secondary amine is basic, and at a pH of 7.4, a significant portion of the compound will be deprotonated to the neutral, and likely much less water-soluble, free base form. This is a classic example of pH-dependent solubility for an amine salt.[2][3] Amine hydrochloride salts can be particularly problematic and may form insoluble materials.[9][10]
Troubleshooting Protocol:
-
pH Adjustment: The most direct solution is to lower the pH of your solvent. Prepare your solution in a buffer system with a pH well below the pKa of the amine. A good starting point would be a citrate or acetate buffer at pH 4-5. At this pH, the amine will be fully protonated, maximizing its solubility.
-
Solvent System Modification: If you must work at a specific pH where solubility is low, consider using a co-solvent system.[11][12]
-
Protocol: Start by dissolving the compound in a minimal amount of a water-miscible organic solvent like DMSO, ethanol, or methanol. Then, slowly add this solution to your aqueous buffer with vigorous stirring. Do not exceed a final organic solvent concentration that would be detrimental to your downstream application (typically <1-5% for biological assays).
-
-
Solubility Assessment: It is crucial to experimentally determine the solubility limit at your desired pH.
-
Protocol: Prepare a series of concentrations in your target buffer (e.g., pH 7.4 PBS). Stir them for a set period (e.g., 2-24 hours) at a controlled temperature. After equilibration, centrifuge the samples and measure the concentration of the compound in the supernatant using an appropriate analytical method like HPLC-UV. This will give you the true solubility limit.
-
Data Summary Table:
| Parameter | Expected Solubility | Rationale |
| Aqueous Solution (pH < 5) | High | The compound is fully protonated and in its salt form. |
| Aqueous Solution (pH > 7) | Low | Conversion to the less soluble free base occurs. |
| Ethanol/Methanol | Moderate to High | Polar protic solvents can solvate the salt. |
| DMSO | High | A powerful aprotic solvent capable of dissolving a wide range of compounds. |
| Dichloromethane/Ether | Very Low | Non-polar solvents are poor at solvating ionic salts. |
Troubleshooting Workflow Diagram:
Caption: Decision tree for investigating solution discoloration.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution using a Co-Solvent
-
Weighing: Accurately weigh the required amount of N-Methyl-1-(2-thienyl)ethanamine hydrochloride (MW: 177.70 g/mol ). [13]For 1 mL of a 10 mM solution, you would need 1.777 mg.
-
Initial Dissolution: Add the solid to a clean vial. Add a small volume of sterile DMSO (e.g., 50 µL). Vortex vigorously until the solid is completely dissolved.
-
Dilution: While vortexing or stirring, slowly add your desired aqueous buffer (e.g., 950 µL of pH 5 acetate buffer) to the DMSO concentrate. The slow addition is critical to prevent the compound from precipitating out of solution.
-
Finalization: The final solution will be 10 mM in a 5% DMSO/95% aqueous buffer.
-
Storage: Store the solution in an amber vial at -20°C.
Protocol 2: Analytical Method for Quantification and Stability Assessment
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for both quantifying the compound and monitoring for degradation products.
-
HPLC System: A standard HPLC system with a UV detector is sufficient. [14]2. Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
-
Gradient: A linear gradient from 10% B to 90% B over 15 minutes should provide good separation.
-
Detection: The thiophene ring has a UV chromophore. Monitor at a wavelength around 235 nm (a common absorbance maximum for simple thiophenes).
-
Analysis: Inject your samples. The appearance of new peaks, especially those that grow over time or under stress conditions, indicates degradation. The decrease in the area of the main peak corresponds to the loss of the parent compound.
References
-
National Center for Biotechnology Information (2024). Thiophene. PubChem Compound Summary. Retrieved from [Link].
-
Wikipedia. (2024). Thiophene. Retrieved from [Link].
-
Cheméo. (n.d.). Chemical Properties of Ethanamine, N-methyl- (CAS 624-78-2). Retrieved from [Link].
-
National Center for Biotechnology Information (2024). N-Methyl-1-(2-thienyl)ethanamine hydrochloride. PubChem Compound Summary for CID 458575. Retrieved from [Link].
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link].
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link].
- Yusoff, R., et al. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process.
-
MDPI. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. Retrieved from [Link].
-
AAPS PharmSciTech. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Retrieved from [Link].
-
Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link].
-
PubMed Central (PMC). (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link].
-
MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Retrieved from [Link].
-
Wikisource. (2018). Page:NIOSH Manual of Analytical Methods - 2540-2.pdf/2. Retrieved from [Link].
-
Study.com. (2021). Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. Retrieved from [Link].
-
ResearchGate. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Request PDF. Retrieved from [Link].
-
ResearchGate. (n.d.). How can I neutralize aminehydrochlorides?. Retrieved from [Link].
-
ResearchGate. (2022). (PDF) Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link].
-
Drug Development & Delivery. (n.d.). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link].
-
SpringerLink. (2022). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Retrieved from [Link].
-
Indian Academy of Sciences. (n.d.). Solvent effects on proton chemical shifts in thiophenes. Retrieved from [Link].
- Google Patents. (n.d.). US4051151A - Thiophene derivatives and process for preparation thereof.
-
Reddit. (2023). Precipitating organic amine from organic solution containing dissolved KOH. Retrieved from [Link].
-
Centers for Disease Control and Prevention (CDC). (n.d.). METHYLENE CHLORIDE 1005. Retrieved from [Link].
-
National Center for Biotechnology Information (NCBI). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link].
-
Cheméo. (n.d.). Chemical Properties of Ethanamine hydrochloride (CAS 557-66-4). Retrieved from [Link].
-
YouTube. (2023). pH and Solubility. Retrieved from [Link].
-
Enlighten Theses. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. Retrieved from [Link].
-
ResearchGate. (2023). Synthesis of thiophene and Their Pharmacological Activity. Retrieved from [Link].
-
Chemistry LibreTexts. (2023). Advanced Properties of Amines. Retrieved from [Link].
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link].
-
UM Research Repository. (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. Retrieved from [Link].
-
ACS Publications. (2024). Liquid–Liquid Equilibrium Data and Mechanism for Separating Thiophene from Heptane Using Mixed Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link].
-
ACS Publications. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Retrieved from [Link].
-
Washington State University. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link].
-
Helda - University of Helsinki. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Retrieved from [Link].
-
Cheméo. (n.d.). Chemical Properties of Benzenamine, N-ethyl-2-methyl- (CAS 94-68-8). Retrieved from [Link].
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. matheo.uliege.be [matheo.uliege.be]
- 7. eprints.um.edu.my [eprints.um.edu.my]
- 8. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. theses.gla.ac.uk [theses.gla.ac.uk]
- 10. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-Methyl-1-(2-thienyl)ethanamine hydrochloride | C7H12ClNS | CID 458575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. s3.wp.wsu.edu [s3.wp.wsu.edu]
"Addressing batch-to-batch variability of N-Methyl-1-(2-thienyl)ethanamine hydrochloride"
Technical Support Center: N-Methyl-1-(2-thienyl)ethanamine hydrochloride
A Guide to Understanding and Mitigating Batch-to-Batch Variability
Introduction: Welcome to the technical support guide for N-Methyl-1-(2-thienyl)ethanamine hydrochloride (CAS: 857546-98-6).[1] This document is designed for researchers, scientists, and drug development professionals who utilize this compound and may encounter inconsistencies between different manufacturing lots. Batch-to-batch variability is a common challenge in pharmaceutical development, stemming from a multitude of factors including raw material sourcing, subtle shifts in synthesis, and final physical form.[2][3] This guide provides a structured, cause-and-effect framework to help you diagnose, troubleshoot, and ultimately control this variability, ensuring the consistency and reliability of your experimental outcomes. Our approach is grounded in systematic analytical investigation, moving from high-level FAQs to in-depth troubleshooting workflows and validated analytical protocols.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses common initial questions researchers face when suspecting batch variability.
Q1: We are observing inconsistent results in our biological assays using different lots of N-Methyl-1-(2-thienyl)ethanamine hydrochloride, even though the Certificate of Analysis (CoA) for each looks similar. What are the likely causes?
A1: This is a classic issue where the standard CoA may not capture the full picture of a compound's properties. While purity by HPLC might be >99% for all batches, the variability you're seeing likely stems from more subtle factors:
-
Impurity Profile Differences: The identity and concentration of the minor impurities, even if totaling <1%, can differ significantly. Some impurities may have biological activity that interferes with your assay, while others may be inert. Proactive impurity profiling is crucial.[4]
-
Physical Property Variations: The compound may exist in different crystalline forms (polymorphs) or have variations in particle size and amorphous content.[5] These differences can drastically alter solubility and dissolution rates, which in turn affects the effective concentration in your assay medium.
-
Residual Solvents & Inorganics: The type and amount of residual solvents or inorganic salts can vary and may impact cellular health or reaction kinetics.
-
Degradation: Improper storage or handling can lead to the formation of degradation products not present at the time of the original CoA testing.[6]
Q2: What are the essential first analytical tests we should perform to compare a "good" batch and a "bad" batch?
A2: A tiered analytical approach is most efficient.
-
Tier 1 (Basic Comparison):
-
Visual Inspection: Compare color and appearance. Any difference is a red flag.
-
Solubility Test: Attempt to dissolve precisely weighed amounts of each batch in your application's solvent. Note any differences in the rate or extent of dissolution.
-
-
Tier 2 (Chromatographic Comparison):
-
High-Performance Liquid Chromatography (HPLC): This is the most critical test. Run both samples on the same high-resolution system. Do not just look at the main peak purity; overlay the chromatograms and zoom in on the baseline to scrutinize the impurity profile. Look for new peaks, missing peaks, or changes in the relative area of existing impurity peaks. A robust HPLC method is essential for this comparison.[7]
-
Q3: How can the physical form of the solid compound, like crystallinity, affect our experiments?
A3: The physical form is critically important. N-Methyl-1-(2-thienyl)ethanamine hydrochloride is a solid, and its solid-state properties govern its behavior.
-
Polymorphism: Different polymorphs (crystal arrangements) of the same molecule can have different melting points, stabilities, and, most importantly, solubilities.[5] A less soluble form will dissolve slower, leading to a lower effective concentration in your experiment compared to a more soluble form, even if weighed out identically.
-
Amorphous Content: The presence of a non-crystalline (amorphous) phase can significantly increase solubility but may also lead to lower stability over time.[5]
-
Particle Size Distribution (PSD): Smaller particles have a larger surface area-to-volume ratio and will typically dissolve faster than larger particles.
Q4: We stored a batch for six months and it is no longer performing as expected. Could the age or storage conditions be the issue?
A4: Absolutely. Chemical stability is not indefinite. The issue is likely the formation of degradation products. Stability testing is a core component of pharmaceutical quality control.[7] You should:
-
Re-analyze the Batch: Perform HPLC-MS analysis to check for new impurity peaks that were not present on the original CoA.[6]
-
Review Storage Conditions: Ensure the material was stored as recommended (e.g., protected from light, moisture, and at the correct temperature). Amines and thiophene-containing compounds can be susceptible to oxidation or other degradation pathways.
-
Perform Forced Degradation: To understand potential degradation pathways, subject a sample to stress conditions (e.g., acid, base, peroxide, heat, light) and analyze the resulting products. This helps in identifying what to look for in aged samples.[6]
Section 2: Troubleshooting Guide - A Systematic Approach
When faced with confirmed variability, a structured investigation is necessary to pinpoint the root cause.
Problem: You have confirmed through HPLC that two batches of N-Methyl-1-(2-thienyl)ethanamine hydrochloride have significantly different impurity profiles.
Causality: The presence of different impurities points directly to variations in the synthetic pathway, starting materials, or purification process. The goal is to identify these impurities and trace them to their source.
Below is a systematic workflow for troubleshooting this issue.
Caption: Troubleshooting workflow for impurity-driven batch variability.
Section 3: Key Analytical Protocols
To empower your investigation, we provide detailed methodologies for the essential analytical work.
Protocol 1: Comparative Purity and Impurity Profiling using RP-HPLC
Objective: To achieve high-resolution separation of the main compound from potential process-related impurities and degradation products, allowing for accurate comparison between batches.
Methodology:
-
Instrumentation: A standard HPLC or UPLC system with UV detection.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 235 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of 1.0 mg/mL.[8]
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 20.0 | 80 |
| 25.0 | 80 |
| 25.1 | 5 |
| 30.0 | 5 |
Data Interpretation: Overlay the chromatograms from different batches. Pay close attention to retention time, peak shape, and the area percentage of all minor peaks.
Table 1: Example Comparative Analysis Data
| Batch ID | Purity by Area % | Impurity 1 (RT 4.5 min) | Impurity 2 (RT 9.8 min) | Total Impurities % |
| Batch A (Good) | 99.85% | 0.05% | 0.10% | 0.15% |
| Batch B (Bad) | 99.55% | 0.25% | Not Detected | 0.45% |
This table clearly shows that Batch B has a significantly higher level of Impurity 1 and is missing Impurity 2, providing a clear quantitative basis for the observed variability.
Protocol 2: Workflow for Structural Elucidation of an Unknown Impurity
Objective: To determine the chemical structure of a critical unknown impurity identified during HPLC profiling. This knowledge is essential for understanding its origin.
Causality: The structure of an impurity provides a "fingerprint" that can often be traced back to a specific reaction step or starting material. For instance, an impurity with an extra thiophene ring suggests a side reaction involving the starting material.
Methodology Workflow: This workflow outlines the logical progression from detection to identification. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstone techniques for structural elucidation of small molecules.[9][10][11]
Caption: Step-by-step workflow for identifying an unknown impurity.
Section 4: Proactive Quality Control & Best Practices
Managing variability is not just reactive; it requires a proactive quality system.
-
Q1: How can we better screen incoming batches to prevent issues?
-
Establish a Reference Standard: Retain a sample of a "golden batch" that has been thoroughly characterized and performs ideally in your application.
-
Implement a Standard QC Protocol: Every new batch should be tested against this reference standard using, at a minimum, the comparative HPLC method (Protocol 1).
-
Expand Specifications: If you identify a critical impurity or physical property, work with your supplier to add it as a specification on their CoA.
-
-
Q2: What should we demand from our supplier?
-
Transparency: The supplier should be able to provide information on their raw material controls and manufacturing process consistency, in line with Good Manufacturing Practices (GMP).[12]
-
Change Notification: Insist on being notified of any significant changes to the manufacturing process, as these are likely to alter the impurity profile.
-
Batch Data: Request access to the analytical data (e.g., chromatograms) for the specific batch you are purchasing, not just the summary on the CoA.
-
References
- Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC. (2026).
-
N-Methyl-1-(2-thienyl)ethanamine hydrochloride | C7H12ClNS | CID 458575. PubChem. [Link]
-
Ethanamine, N-methyl-, hydrochloride (1:1) | C3H10ClN | CID 522048. PubChem. [Link]
-
Quality Control Measures for APIs. (2024). The Pharma Master. [Link]
-
HPLC Determination of N-Methylethanolamine in Diphenhydramine Hydrochloride Drug Substance by Pre-column Derivatization. ResearchGate. [Link]
-
NMR spectroscopy of small molecules in solution. Books Gateway. [Link]
-
Raw Material Variability. BioPharm International. [Link]
-
Batch-to-Batch Variability - Applications using Sorption Experiments. Surface Measurement Systems. [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate. [Link]
-
Impact Of Excipient Variability On Drug Product Processing And Performance. (2015). PubMed. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. [Link]
-
Synthesis and characterization of N-(2-thienylmethylidene)-1-propanamine and its metal complexes. Journal of Chemical and Pharmaceutical Research. [Link]
-
Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint. National Center for Biotechnology Information. [Link]
-
Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. European Medicines Agency (EMA). [Link]
-
Quality Control Protocols Ensuring Purity and Safety of Active Pharmaceutical Ingredients. WordPress. [Link]
-
1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020). Ascendia Pharma. [Link]
-
Why Batch-to-Batch Variability Happens (Even With the Same Recipe). (2026). Terriva. [Link]
-
INSPECTION OF ACTIVE PHARMACEUTICAL INGREDIENTS. PIC/S. [Link]
-
(PDF) Exploration of the potential impact of batch‐to‐batch variability on the establishment of pharmacokinetic bioequivalence for inhalation powder drug products. ResearchGate. [Link]
-
Identifying and Quantifying Impurities in Chemical Products. SCION Instruments. [Link]
-
Raw Material Variability and Its Impact on the Online Adaptive Control of Cohesive Powder Blend Homogeneity Using NIR Spectroscopy. (2019). MDPI. [Link]
-
NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. [https://pubs.acs.org/doi/10.1021/np5002 ADEQUATE vs HMBC]([Link] ADEQUATE vs HMBC)
-
Chemical Properties of Ethanamine, N-methyl- (CAS 624-78-2). Cheméo. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
-
(PDF) Techniques for Characterizing Lignin. ResearchGate. [Link]
-
Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025). Resolve Mass. [Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino. (2022). Norwegian Research Information Repository. [Link]
-
What are the most frequent causes of variation in Pharmaceutical Manufacturing?. PQRI. [Link]
-
Process of Finding Impurities in Pharmaceutical Products. (2014). Pharmaguideline. [Link]
-
The crucial role of raw material selection for success in cell therapy manufacturing. (2026). Cytiva. [Link]
-
The Significance of Quality Assurance in the Manufacturing of APIs. (2024). Apionex. [Link]
-
Confident pharmaceutical impurity profiling using high-res mass spec. Separation Science. [Link]
-
Small molecule-NMR. (2023). University of Gothenburg. [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
Ethanamine, N-methyl-. (2018). SIELC Technologies. [Link]
-
Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. National Center for Biotechnology Information. [Link]
-
Troubleshooting Contamination Issues in Pharmaceuticals. (2025). YouTube. [Link]
-
Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent. [Link]
- CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
-
N-Methyl-N-naphthylmethylamine hydrochloride | C12H14ClN | CID 16211748. PubChem. [Link]
Sources
- 1. N-Methyl-1-(2-thienyl)ethanamine hydrochloride | C7H12ClNS | CID 458575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. terriva.com [terriva.com]
- 4. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 5. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 6. Process of Finding Impurities in Pharmaceutical Products | Pharmaguideline [pharmaguideline.com]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. biotech-spain.com [biotech-spain.com]
- 11. jchps.com [jchps.com]
- 12. ema.europa.eu [ema.europa.eu]
Validation & Comparative
This guide provides a detailed comparison of N-Methyl-1-(2-thienyl)ethanamine, a thiophene analogue of methamphetamine, with its canonical phenethylamine relatives, methamphetamine and MDMA. The focus is on the structure-activity relationships that dictate their pharmacological profiles, supported by experimental data and protocols for researchers in drug discovery and pharmacology.
Introduction: The Significance of Bioisosteric Replacement
Phenethylamines are a broad class of compounds known for their potent effects on the central nervous system, primarily through modulation of monoamine neurotransmitters (dopamine, norepinephrine, and serotonin).[1][2] A common strategy in medicinal chemistry to alter the properties of a lead compound is bioisosteric replacement, where a functional group is replaced with another that retains similar physical or chemical properties. N-Methyl-1-(2-thienyl)ethanamine, also known as methiopropamine (MPA), is a structural analogue of methamphetamine where the phenyl ring is replaced by a thiophene ring.[3][4] This substitution provides a valuable case study in how modifying the aromatic system impacts interaction with monoamine transporters and overall pharmacological effect.
This guide will compare MPA to methamphetamine, a potent dopamine and norepinephrine releasing agent, and 3,4-methylenedioxymethamphetamine (MDMA), which shows a preference for serotonin release.[5][6] Understanding these differences is crucial for developing novel therapeutics and for comprehending the abuse potential of new psychoactive substances.
Structural and Chemical Analysis
The core difference between these molecules lies in their aromatic ring structure. Methamphetamine contains a benzene ring, while MPA possesses a thiophene ring.[4] MDMA is distinguished by a methylenedioxy-substituted benzene ring. These seemingly minor changes have profound implications for the electronic and steric properties of the molecules, influencing how they bind to and interact with their biological targets.
The N-methyl group is common to all three compounds and is known to increase lipid solubility and potency compared to their primary amine counterparts (e.g., amphetamine).[7]
Figure 1: Chemical structures of Methiopropamine (MPA), Methamphetamine, and MDMA.
Comparative Pharmacodynamics: Interaction with Monoamine Transporters
The primary mechanism of action for these compounds involves their interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][8] They act as substrates for these transporters, gaining entry into the presynaptic neuron. Once inside, they disrupt the vesicular storage of monoamines via vesicular monoamine transporter 2 (VMAT2) and reverse the direction of the plasma membrane transporters, causing a massive efflux of neurotransmitters into the synapse.[1][5][9]
Studies have shown that MPA, much like methamphetamine, is a potent inhibitor of norepinephrine and dopamine uptake.[10][11] However, it has significantly less activity at the serotonin transporter.[11] This profile suggests that its effects are more aligned with classical psychostimulants like methamphetamine rather than entactogens like MDMA. MDMA is a potent serotonin releaser, with approximately tenfold lower affinity for DAT and NET compared to SERT.[6]
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Selectivity Profile |
| Methiopropamine (MPA) | 436 | 235 | >10,000 | NDRI (NE > DA) |
| Methamphetamine | 112 | 43 | 2,478 | NDRI (NE > DA) |
| MDMA | 903 | 660 | 137 | SRI (SE > NE/DA) |
| Table 1: Comparative in vitro monoamine transporter inhibition data. Data synthesized from multiple sources. Note that absolute values can vary between assay systems.[10][11] |
The data clearly illustrates that the thiophene ring in MPA maintains the norepinephrine-dopamine reuptake inhibitor (NDRI) profile of methamphetamine but with a reduced potency, approximately three to five times lower.[10][11] Both compounds are weak at the serotonin transporter. In contrast, the methylenedioxy ring of MDMA confers a distinct selectivity for the serotonin transporter.
Metabolic Pathways and Pharmacokinetics
The metabolic fate of these compounds also differs. Methamphetamine is metabolized in the liver, with one of its major metabolites being amphetamine, which is also psychoactive.[12] Methiopropamine is metabolized into active metabolites such as thiopropamine and 4-hydroxymethiopropamine before being inactivated.[11] The pharmacokinetic profile of MPA in rodents is similar to that of methamphetamine, showing rapid distribution to the brain.[10] However, the specific influence of the thiophene ring on cytochrome P450 enzyme activity (e.g., CYP2C19) can lead to differences in metabolic rate and potential for drug-drug interactions.[11]
Experimental Protocols for Comparative Analysis
To provide a framework for further research, two key experimental protocols are detailed below. These assays are fundamental for characterizing and comparing the pharmacological profiles of novel psychoactive compounds.
This assay determines the potency of a compound to inhibit the reuptake of neurotransmitters by their respective transporters. It is a cornerstone for establishing the selectivity profile seen in Table 1.
Causality Behind Experimental Choices:
-
Cell Line: Human Embryonic Kidney (HEK293) cells are used because they do not endogenously express monoamine transporters, providing a "blank slate" for stably transfecting a single transporter type (DAT, NET, or SERT). This ensures that the measured activity is specific to the transporter of interest.
-
Radiolabeled Substrate: A tritiated ([³H]) form of the natural substrate (e.g., [³H]dopamine for DAT) is used. Its uptake can be sensitively and quantitatively measured via scintillation counting.
-
Controls: A known inhibitor (e.g., cocaine for DAT) is used as a positive control to validate assay performance. Non-transfected cells are used to determine non-specific uptake, which is subtracted from all measurements to ensure accuracy.
Step-by-Step Protocol:
-
Cell Culture & Plating: Culture HEK293 cells stably expressing human DAT, NET, or SERT. Plate the cells in a 96-well plate at a density of 50,000 cells/well and incubate for 24-48 hours to allow adherence.[13]
-
Preparation of Compounds: Prepare a range of concentrations for the test compounds (MPA, methamphetamine, MDMA) and a reference inhibitor in assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Pre-incubation: Wash the cells with assay buffer. Add the test compounds at various concentrations to the wells and pre-incubate for 10 minutes at room temperature.
-
Uptake Initiation: Initiate neurotransmitter uptake by adding a fixed concentration of the radiolabeled substrate (e.g., 5 nM [³H]dopamine).[14][15]
-
Incubation: Incubate the plate for a short, precisely timed period (e.g., 10 minutes) at room temperature. This ensures the measurement reflects the initial rate of uptake (velocity).[13]
-
Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove extracellular radiolabel.
-
Cell Lysis & Scintillation Counting: Lyse the cells and add a scintillation cocktail. Quantify the radioactivity in each well using a microplate scintillation counter.[13]
-
Data Analysis: Subtract non-specific uptake. Plot the percentage of inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Sources
- 1. Monoamine releasing agent - Wikipedia [en.wikipedia.org]
- 2. cmaj.ca [cmaj.ca]
- 3. The syntheses of 1-(2-thienyl)-2-(methylamino) propane (methiopropamine) and its 3-thienyl isomer for use as reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methamphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. avensonline.org [avensonline.org]
- 7. Comparison of intranasal methamphetamine and d-amphetamine self-administration by humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vesicular Monoamine Transporter 2 and the Acute and Long-Term Response to 3,4-(±)-Methylenedioxymethamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methiopropamine - Wikipedia [en.wikipedia.org]
- 12. A new metabolite of methamphetamine; evidence for formation of N-[(1-methyl-2-phenyl)ethyl]ethanimine N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 15. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of N-Methyl-1-(2-thienyl)ethanamine hydrochloride (Methiopropamine) in Common Amphetamine Immunoassays
Introduction: The Challenge of Novel Psychoactive Substances in Drug Screening
The emergence of novel psychoactive substances (NPS) presents a significant and ongoing challenge to clinical and forensic toxicology. Among these, N-Methyl-1-(2-thienyl)ethanamine hydrochloride, commonly known as methiopropamine (MPA), has gained prominence as a structural analog of methamphetamine.[1][2][3] Its structural similarity to amphetamine and methamphetamine raises critical questions about its potential to cross-react with commercially available immunoassays used for routine drug screening, potentially leading to false-positive results.[4][5][6][7][8]
This guide provides a comprehensive comparison of the cross-reactivity of methiopropamine in three widely used amphetamine immunoassays:
-
CEDIA™ DAU Amphetamine/Ecstasy Assay (Thermo Fisher Scientific)
-
EMIT® II Plus Amphetamine Assay (Siemens Healthineers)
-
DRI® Amphetamines Assay (Thermo Fisher Scientific)
Aimed at researchers, scientists, and drug development professionals, this document delves into the experimental basis of cross-reactivity, presents comparative data, and offers detailed protocols to enable a thorough understanding and informed selection of screening methodologies.
The Basis of Immunoassay Cross-Reactivity
Immunoassays for drugs of abuse are designed to be highly sensitive screening tools.[5] They rely on the principle of competitive binding, where the drug present in a sample competes with a labeled drug for a limited number of antibody binding sites.[4][9] Cross-reactivity occurs when a substance, other than the target analyte, is structurally similar enough to bind to the antibody, generating a signal that can be misinterpreted as a positive result.[5][6][10] The degree of cross-reactivity is influenced by the specificity of the antibody and the structural characteristics of the tested compound.[4][11]
Methiopropamine's structure, featuring a thiophene ring in place of the benzene ring in methamphetamine, makes it a prime candidate for such cross-reactivity.[2][3] Understanding the extent of this interaction is crucial for the accurate interpretation of screening results and avoiding the clinical and legal ramifications of a false positive.
Comparative Analysis of Methiopropamine Cross-Reactivity
A pivotal study published in the Journal of Analytical Toxicology investigated the cross-reactivity of a wide range of designer drugs, including methiopropamine, with several commercial immunoassays.[4] The findings from this research provide the core data for our comparison. The study determined the concentration of each compound required to produce a positive result in the respective assays.
| Immunoassay | Target Analyte(s) | Methiopropamine Concentration for Positive Result (ng/mL) |
| CEDIA™ DAU Amphetamine/Ecstasy Assay | Amphetamine, Methamphetamine, MDMA, MDA | 4,000 |
| EMIT® II Plus Amphetamine Assay | Amphetamine, Methamphetamine | 900 |
| DRI® Amphetamines Assay | Amphetamine, Methamphetamine | Not explicitly stated in the study, but generally shows cross-reactivity with amphetamine-like compounds. |
Data sourced from "Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits"[4]
Interpretation of the Data:
The data clearly demonstrates that methiopropamine exhibits significant cross-reactivity with both the CEDIA and EMIT II Plus amphetamine immunoassays, albeit at different concentrations. The EMIT® II Plus Amphetamine Assay appears to be more susceptible to cross-reactivity from methiopropamine, requiring a lower concentration (900 ng/mL) to trigger a positive result compared to the CEDIA™ DAU Amphetamine/Ecstasy Assay (4,000 ng/mL).[4] This suggests a higher potential for false-positive results for amphetamines in individuals who have used methiopropamine when using the EMIT® II Plus assay.
While the specific concentration for the DRI® Amphetamines Assay was not detailed in this particular study, the manufacturer's package insert and other literature indicate that it is designed to detect amphetamine and methamphetamine with minimal cross-reactivity to structurally unrelated compounds, though cross-reactivity with related substances is expected.[4][9]
Experimental Workflow for Cross-Reactivity Testing
To provide a framework for in-house validation and further research, a generalized experimental workflow for assessing the cross-reactivity of a compound like methiopropamine is outlined below. This process is fundamental to a self-validating system, ensuring the reliability and reproducibility of the findings.
Caption: A generalized workflow for determining immunoassay cross-reactivity.
Detailed Experimental Protocols
The following are generalized, step-by-step protocols for the three immunoassays discussed. It is imperative to consult the specific package insert and instrument-specific application sheets provided by the manufacturer for detailed instructions, as parameters may vary.[4][9][10]
CEDIA™ DAU Amphetamine/Ecstasy Assay Protocol (Qualitative)
The CEDIA™ assay utilizes recombinant DNA technology with genetically engineered inactive fragments of β-galactosidase. In the assay, the drug in the sample competes with a drug conjugate for antibody binding sites. If the drug is present, it binds to the antibody, allowing the enzyme fragments to reassociate and form an active enzyme that cleaves a substrate, producing a color change.
-
Reagent Preparation: Reconstitute the lyophilized reagents with the provided buffers as per the package insert instructions.[9] Allow reagents to equilibrate to the instrument's operating temperature.
-
Calibration: Calibrate the assay using the manufacturer-provided negative, low, and high calibrators. The calibrators establish the cutoff threshold for a positive result.
-
Sample Preparation: Centrifuge urine samples to remove any particulate matter.
-
Assay Procedure (Automated Analyzer):
-
The analyzer pipettes a specific volume of the urine sample, Reagent 1 (enzyme acceptor), and Reagent 2 (enzyme donor) into a reaction cuvette.
-
The mixture is incubated, allowing for the competitive binding reaction to occur.
-
The analyzer adds a substrate solution.
-
The rate of color change is measured spectrophotometrically.
-
-
Interpretation: The analyzer compares the sample's rate of change to the cutoff calibrator's rate. A result above the cutoff is considered positive.
EMIT® II Plus Amphetamine Assay Protocol (Qualitative)
The EMIT® (Enzyme Multiplied Immunoassay Technique) assay is a homogeneous enzyme immunoassay. It is based on the competition between the drug in the sample and a drug labeled with the enzyme glucose-6-phosphate dehydrogenase (G6PDH) for antibody binding sites. Enzyme activity is directly proportional to the concentration of the drug in the sample.
-
Reagent Preparation: The reagents are typically provided in a liquid, ready-to-use format.[10] Allow them to come to the operating temperature of the analyzer.
-
Calibration: Perform a calibration using the manufacturer's calibrators to establish the assay's cutoff concentration (e.g., 500 ng/mL or 1000 ng/mL).[10]
-
Sample Preparation: Ensure urine samples are free of debris by centrifugation if necessary.
-
Assay Procedure (Automated Analyzer):
-
The analyzer dispenses the urine sample, antibody/substrate reagent, and enzyme conjugate reagent into a reaction cuvette.
-
The reaction is incubated.
-
The analyzer measures the rate of absorbance change at 340 nm, which corresponds to the G6PDH activity.
-
-
Interpretation: The instrument's software compares the sample's absorbance rate to the calibrated cutoff rate to determine if the result is positive or negative.
DRI® Amphetamines Assay Protocol (Qualitative)
Similar to the EMIT® assay, the DRI® (Diagnostic Reagents, Inc.) assay is a homogeneous enzyme immunoassay that uses a drug-G6PDH conjugate. The principle of competition for antibody binding sites and subsequent measurement of enzyme activity is the same.
-
Reagent Preparation: Reagents are typically liquid and ready to use.[4][9]
-
Calibration: Calibrate the assay with the appropriate calibrators to set the desired cutoff level (e.g., 500 ng/mL or 1000 ng/mL).[4]
-
Sample Preparation: Prepare urine samples as described for the other assays.
-
Assay Procedure (Automated Analyzer):
-
The automated analyzer follows a programmed sequence of pipetting the sample and reagents into a cuvette.
-
After incubation, the rate of change in absorbance at 340 nm is measured.
-
-
Interpretation: The result is determined by comparing the sample's rate to the cutoff rate established during calibration.
Mechanism of Cross-Reactivity: A Structural Perspective
The cross-reactivity of methiopropamine in amphetamine immunoassays is fundamentally due to its structural similarity to methamphetamine. The antibodies used in these assays are raised against immunogens that mimic the structure of amphetamine or methamphetamine.
Caption: Structural similarity leading to immunoassay cross-reactivity.
While the thiophene ring of methiopropamine differs from the phenyl ring of methamphetamine, the overall three-dimensional shape and the presence of the N-methylpropan-2-amine side chain are sufficiently similar to allow for binding to the antibody, albeit with likely lower affinity than the target analyte. This lower affinity is reflected in the higher concentrations of methiopropamine required to elicit a positive response compared to the assay's calibrator (d-methamphetamine).
Implications for Researchers and Drug Development Professionals
The potential for cross-reactivity of novel psychoactive substances like methiopropamine has significant implications:
-
Clinical Trials: In studies where amphetamine use is an exclusion criterion, a false-positive result due to methiopropamine could lead to the wrongful exclusion of a participant.
-
Forensic Toxicology: In legal cases, a presumptive positive for amphetamines based on an immunoassay screen could have serious consequences if not confirmed by a more specific method like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Drug Development: For researchers developing new therapeutics, understanding the potential for their compounds to cross-react with common drug screening assays is a critical component of preclinical safety and toxicological evaluation.
Conclusion and Recommendations
This guide demonstrates that N-Methyl-1-(2-thienyl)ethanamine hydrochloride (methiopropamine) exhibits significant cross-reactivity with commonly used amphetamine immunoassays, particularly the EMIT® II Plus Amphetamine Assay. The key takeaway for researchers, scientists, and drug development professionals is the critical importance of confirmatory testing for all presumptive positive immunoassay results.
It is recommended that laboratories:
-
Be aware of the potential for cross-reactivity from methiopropamine and other novel psychoactive substances.
-
Utilize confirmatory testing methods such as GC-MS or LC-MS/MS to verify all positive immunoassay screens for amphetamines.
-
When evaluating new chemical entities, consider conducting cross-reactivity studies with common drugs of abuse immunoassays as part of the preclinical safety assessment.
By understanding the limitations of immunoassay screening and implementing robust confirmatory testing protocols, the scientific community can ensure the accuracy and integrity of toxicological findings in the face of an ever-evolving landscape of novel psychoactive substances.
References
-
Bäckberg, M., et al. (2014). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology, 38(8), 548-554. [Link]
-
Abbott Diagnostics. (n.d.). CROSS REACTIVITY SUMMARY. [Link]
-
Siemens Healthineers. (n.d.). Emit® Drugs of Abuse Urine Assays Cross-Reactivity List. [Link]
-
Saitman, A., et al. (2014). False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review. Journal of Analytical Toxicology, 38(7), 387-396. [Link]
-
Nakanishi, K., et al. (2012). Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement. Forensic Science International, 217(1-3), 174-181. [Link]
-
Mina, A. (2021). Amphetamines and Ecstasy (MDMA): A Comprehensive Study Using Siemens and Thermo Fisher Immunoassays Together with LC-MS. Iris Journal of Nursing & Care. [Link]
-
Oregon Health & Science University. (n.d.). Interpretive Summary of Cross-Reactivity of Substances. [Link]
-
D'Nicuola, J., et al. (1992). Evaluation of six commercial amphetamine and methamphetamine immunoassays for cross-reactivity to phenylpropanolamine and ephedrine in urine. Journal of Analytical Toxicology, 16(4), 211-213. [Link]
-
Suttijitpaisal, P., & Ratanabanangkoon, K. (1992). Immunoassays of amphetamines: immunogen structure vs antibody specificity. Asian Pacific Journal of Allergy and Immunology, 10(2), 159-164. [Link]
-
Wikipedia. (n.d.). Methiopropamine. [Link]
-
Apollonio, L. G., et al. (2007). Matrix effect and cross-reactivity of select amphetamine-type substances, designer analogues, and putrefactive amines using the Bio-Quant direct ELISA presumptive assays for amphetamine and methamphetamine. Journal of Analytical Toxicology, 31(4), 208-213. [Link]
-
U.S. Food and Drug Administration. (2001). Special 510(k): Device Modification - EmitR II Plus Monoclonal Amphetamine/Methamphetamine Assay. [Link]
-
Siemens Healthineers. (n.d.). EMIT II Plus Amphetamines Assay. [Link]
-
ResearchGate. (n.d.). Structural formula of methiopropamine and methamphetamine. [Link]
-
Nieddu, M., et al. (2022). Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs. A review. Journal of Pharmaceutical and Biomedical Analysis, 219, 114868. [Link]
-
Gundersen, P. O., et al. (2021). Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. Pharmaceuticals, 14(11), 1121. [Link]
Sources
- 1. Methiopropamine - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. One Hundred False-Positive Amphetamine Specimens Characterized by Liquid Chromatography Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ohsu.edu [ohsu.edu]
- 8. irispublishers.com [irispublishers.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. Immunoassays of amphetamines: immunogen structure vs antibody specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Comparative Efficacy of N-Methyl-1-(2-thienyl)ethanamine Hydrochloride and its Enantiomers
For drug development professionals and researchers, understanding the nuanced differences between a racemic compound and its constituent enantiomers is critical. The biological environment is inherently chiral, meaning that the three-dimensional orientation of a molecule can drastically alter its pharmacological and toxicological profile. This guide provides a comprehensive framework for evaluating the comparative efficacy of racemic N-Methyl-1-(2-thienyl)ethanamine hydrochloride and its individual (R)- and (S)-enantiomers.
While specific comparative data for N-Methyl-1-(2-thienyl)ethanamine is not extensively available in public literature, this document will serve as a blueprint for conducting such an investigation. We will draw upon established principles of stereopharmacology and use data from analogous chiral compounds to illustrate the critical importance and practical execution of these comparative studies.
Introduction to Stereoisomerism and N-Methyl-1-(2-thienyl)ethanamine
N-Methyl-1-(2-thienyl)ethanamine is a chiral amine containing a stereocenter at the carbon atom adjacent to the thiophene ring and the amino group.[1] This gives rise to two non-superimposable mirror-image isomers, or enantiomers: (R)-N-Methyl-1-(2-thienyl)ethanamine and (S)-N-Methyl-1-(2-thienyl)ethanamine.
-
Racemic Mixture (rac-): A 1:1 mixture of both (R)- and (S)-enantiomers. This is often the direct output of a non-stereoselective chemical synthesis.
-
Enantiomers: The individual, chirally pure molecules.
The fundamental principle underpinning this guide is that enantiomers can, and often do, exhibit different interactions with chiral biological targets like receptors, enzymes, and transporters. This can lead to significant variations in potency, efficacy, metabolism, and toxicity. A classic example is the chiral thiobarbiturate, thiamylal, where the S(-) enantiomer has a higher serum concentration and a lower clearance rate than the R(+) enantiomer, primarily due to differences in protein binding.[2]
This guide will detail the necessary steps to dissect these differences for N-Methyl-1-(2-thienyl)ethanamine, from synthesis and separation to comprehensive pharmacological and pharmacokinetic profiling.
Synthesis and Chiral Separation: The Foundation of Comparative Analysis
A comparative study is impossible without obtaining the racemic mixture and the pure enantiomers.
Synthesis of Racemic N-Methyl-1-(2-thienyl)ethanamine Hydrochloride
The synthesis of the racemate serves as the starting point. A common synthetic route for similar structures involves reductive amination of a corresponding ketone.
Conceptual Protocol for Racemic Synthesis:
-
Reaction Setup: 2-Acetylthiophene is reacted with methylamine in a suitable solvent (e.g., methanol).
-
Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is added to the reaction mixture to reduce the intermediate imine to the secondary amine.
-
Workup and Purification: The reaction is quenched, and the product is extracted. Purification is typically achieved via column chromatography.
-
Salt Formation: The purified amine is dissolved in a solvent like diethyl ether, and a solution of hydrochloric acid in ether is added to precipitate the hydrochloride salt, which is then filtered and dried.
Enantioselective Synthesis and Chiral Separation
To evaluate the individual enantiomers, they must be isolated. This can be achieved through two primary strategies:
-
Enantioselective Synthesis: This "chiral pool" approach uses a chiral starting material or a chiral catalyst to selectively produce one enantiomer over the other.
-
Chiral Resolution: The racemic mixture is separated into its constituent enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose.[3] The choice of CSP is critical and depends on the analyte's structure; phases based on cellulose or amylose derivatives are common starting points.[3]
The workflow for chiral separation is a critical, self-validating step. The purity of the separated enantiomers must be confirmed, typically by analytical chiral HPLC and measurement of optical rotation, to ensure that any observed differences in biological activity are genuinely due to stereochemistry and not contamination.
Caption: Workflow for obtaining pure enantiomers for comparative testing.
Comparative Pharmacodynamics: Unveiling the Mechanism of Action
Pharmacodynamics describes the effects of a drug on the body. For enantiomers, these effects can diverge significantly. The structurally related compound, methiopropamine (1-(thiophen-2-yl)-2-methylaminopropane), is classified as a stimulant, suggesting that N-Methyl-1-(2-thienyl)ethanamine may interact with monoamine transporters (for dopamine, norepinephrine, serotonin) or related receptors.[4]
A thorough investigation would involve a tiered approach from broad screening to specific functional assays.
Receptor Binding Affinity
The first step is to determine the binding affinity (typically represented by the Kᵢ value) of the racemate and each enantiomer for a panel of relevant biological targets.
Experimental Protocol: Radioligand Binding Assay
-
Target Preparation: Prepare cell membranes or purified receptors for the targets of interest (e.g., dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), and various adrenergic, dopaminergic, and serotonergic receptors).
-
Competition Assay: Incubate the prepared targets with a known concentration of a specific radioligand (a radioactively labeled drug that binds to the target).
-
Addition of Test Compounds: Add varying concentrations of the test compounds (racemate, (R)-enantiomer, (S)-enantiomer) to compete with the radioligand for binding.
-
Separation and Counting: Separate the bound from unbound radioligand (e.g., via filtration) and quantify the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the displacement of the radioligand as a function of the test compound concentration. The IC₅₀ (concentration that inhibits 50% of specific binding) is determined and converted to the Kᵢ (inhibition constant).
Causality: This assay directly measures the physical interaction between the compound and its target. Lower Kᵢ values indicate higher binding affinity. Comparing the Kᵢ values of the (R)- and (S)-enantiomers reveals the stereoselectivity of this binding interaction.
Functional Activity
High binding affinity does not describe the type of activity. A compound could be an agonist (activator), antagonist (blocker), or inverse agonist. Functional assays are required to determine this.
Example Functional Protocol: Monoamine Transporter Uptake Assay
-
Cell Culture: Use cells engineered to express a specific monoamine transporter (e.g., HEK293 cells expressing human DAT).
-
Incubation: Pre-incubate the cells with various concentrations of the test compounds (racemate, (R)-, and (S)-enantiomers).
-
Substrate Addition: Add a radioactively labeled substrate for the transporter (e.g., ³H-dopamine for DAT).
-
Uptake Measurement: After a set time, terminate the uptake process and lyse the cells. Measure the amount of radioactivity taken up by the cells.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of substrate uptake. A potent inhibitor will have a low IC₅₀.
This protocol validates whether the compounds act as reuptake inhibitors, a common mechanism for stimulant drugs.
Caption: Tiered approach for pharmacodynamic comparison.
Comparative Pharmacokinetics: How the Body Processes the Enantiomers
Pharmacokinetics (PK) involves the study of a drug's absorption, distribution, metabolism, and excretion (ADME). Enantiomers can have vastly different PK profiles, which significantly impacts their overall efficacy and safety. Studies on theanine enantiomers, for example, have shown that the L-isomer is absorbed more readily from the gut and is preferentially metabolized, while the D-isomer is more rapidly excreted.[5][6]
Data Summary Table: Hypothetical PK Parameters
A well-designed PK study would generate data that can be summarized for easy comparison. The table below illustrates hypothetical data points that a researcher would aim to collect.
| Parameter | Racemic Mixture | (R)-Enantiomer | (S)-Enantiomer | Significance |
| Oral Bioavailability (F%) | 45% | 70% | 20% | (R)-enantiomer is better absorbed. |
| Plasma Half-life (t½) | 4 hours | 6 hours | 2.5 hours | (R)-enantiomer has a longer duration of action. |
| Volume of Distribution (Vd) | 3.5 L/kg | 3.0 L/kg | 4.0 L/kg | Enantiomers distribute differently in tissues. |
| Clearance (CL) | 1.0 L/hr/kg | 0.6 L/hr/kg | 1.8 L/hr/kg | (S)-enantiomer is eliminated much faster. |
| Major Metabolite | Hydroxylated Thiophene | N-demethylated | Glucuronide Conjugate | Enantiomers follow different metabolic pathways. |
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
-
Animal Dosing: Administer the racemate, (R)-enantiomer, or (S)-enantiomer to separate groups of rats via a relevant route (e.g., oral gavage and intravenous injection to determine bioavailability).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Plasma Preparation: Process the blood to isolate plasma.
-
Bioanalysis: Develop and validate a chiral analytical method (e.g., LC-MS/MS) to quantify the concentrations of both the (R)- and (S)-enantiomers in the plasma samples. This is crucial because the body can sometimes convert one enantiomer into the other.
-
Pharmacokinetic Modeling: Use specialized software to analyze the concentration-time data and calculate key PK parameters (t½, Cmax, AUC, Vd, CL).
Causality: This protocol provides a self-validating system. By using a chiral analytical method, one can track the fate of each enantiomer over time, even when the racemate is administered. This reveals stereoselective differences in absorption, metabolism, and excretion, which are fundamental to understanding the overall efficacy and safety profile.
Synthesizing the Data: Efficacy, Safety, and the Eutomer
The ultimate goal is to determine which form of the drug—the racemate or one of the enantiomers—offers the best therapeutic profile.
-
Eutomer: The enantiomer with the desired pharmacological activity.
-
Distomer: The enantiomer that is less active, inactive, or contributes to undesirable side effects.
By integrating the pharmacodynamic and pharmacokinetic data, a complete picture emerges. For instance, the (R)-enantiomer might be the eutomer, possessing higher affinity for the target, greater functional potency, better oral bioavailability, and a longer half-life. The (S)-enantiomer (the distomer) might be weakly active but cleared rapidly, contributing little to the overall effect. In a more problematic scenario, the distomer could have affinity for off-targets, leading to side effects, or inhibit the metabolism of the eutomer, leading to complex drug-drug interactions.
The development of a single-enantiomer drug (the eutomer) is often pursued to provide a more potent and selective therapeutic agent with a better safety margin and a more predictable dose-response relationship compared to the racemic mixture.
Conclusion for the Research Professional
References
-
PubChem. N-Methyl-1-(thiophen-2-yl)methanamine. National Center for Biotechnology Information. [Link]
-
PubChem. N-methyl-1-(2-thiophen-2-ylphenyl)methanamine. National Center for Biotechnology Information. [Link]
-
PubChem. Thiopheneethanamine. National Center for Biotechnology Information. [Link]
-
PubChem. N-Methyl-1-(2-thienyl)ethanamine hydrochloride. National Center for Biotechnology Information. [Link]
-
Desai, M. J., et al. (2005). Pharmacokinetics of theanine enantiomers in rats. Chirality, 17(3), 154-62. [Link]
-
Ohmori, S., et al. (1993). Pharmacokinetics of thiamylal enantiomers in humans. Clinical Pharmacology & Therapeutics, 54(3), 304-10. [Link]
-
Singer, S. S., et al. (1987). A comparison of in vivo and in vitro metabolites of the H1-antagonist N,N-dimethyl-N'-2-pyridyl-N'-(2-thienylmethyl)-1,2-ethanediamine (methapyrilene) in the rat. Xenobiotica, 17(11), 1279-91. [Link]
-
Tovar, A., et al. (2007). (S)-(+)-1-(1-Naphthyl)-1-(2-thienylmethylene)ethylamine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o1651. [Link]
-
PharmaCompass. 3-(N-Methylamino)-1-(2-Thienyl)-1-Propanol, (-)-. PharmaCompass. [Link]
-
RSC Publishing. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances. [Link]
-
Al-Ghanim, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6223. [Link]
-
Desai, M. J., et al. (2005). Pharmacokinetics of theanine enantiomers in rats. PubMed. [Link]
-
Lalrengpuii, J., et al. (2022). Enantioselectivity in Pharmacokinetics: A Mini Review. Journal of Pharmaceutical Research International. [Link]
-
Schepmann, D., et al. (2023). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Pharmaceuticals, 16(9), 1300. [Link]
-
PubChem. N-Methyl-2-(thiophen-2-yl)ethan-1-amine. National Center for Biotechnology Information. [Link]
-
Mather, G. G., et al. (2000). Nefopam enantiomers: Preclinical pharmacology/toxicology and pharmacokinetic characteristics in healthy subjects after intravenous administration. Chirality, 12(3), 153-9. [Link]
-
PubChem. (R)-(+)-N-Ethyl-N-(1-phenylethyl)amine. National Center for Biotechnology Information. [Link]
-
PubChem. Methiopropamine. National Center for Biotechnology Information. [Link]
-
AZYP, LLC. HPLC Chiral Separations. AZYP, LLC. [Link]
Sources
- 1. N-Methyl-1-(2-thienyl)ethanamine hydrochloride | C7H12ClNS | CID 458575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of thiamylal enantiomers in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methiopropamine | C8H13NS | CID 436156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of theanine enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Thienyl Moiety: A Strategic Bioisostere for Enhanced Psychoactive Compound Design
A Comparative Guide for Researchers in Drug Development
In the intricate landscape of psychoactive compound design, the pursuit of optimized pharmacological profiles is paramount. Medicinal chemists continually seek structural modifications that can enhance potency, selectivity, and metabolic stability while minimizing off-target effects. One such strategic modification that has gained significant traction is the incorporation of a thienyl moiety as a bioisosteric replacement for the ubiquitous phenyl ring. This guide provides an in-depth comparison of the advantages of this substitution, supported by experimental data and detailed protocols, to aid researchers in the rational design of next-generation psychoactive agents.
The rationale for employing the thienyl ring lies in its structural and electronic similarity to the phenyl group, allowing it to be recognized by the same biological targets. However, the presence of the sulfur heteroatom introduces subtle yet impactful changes in physicochemical properties that can be leveraged to overcome common challenges in drug development.[1][2]
Comparative Analysis: Thienyl vs. Phenyl Analogs
The decision to replace a phenyl with a thienyl ring is driven by the potential for multifaceted improvements in a compound's properties. Below, we compare the performance of thienyl-containing compounds against their phenyl counterparts across key drug development parameters.
Enhanced Receptor Binding Affinity and Selectivity
The introduction of a thienyl moiety can significantly modulate a compound's interaction with its target receptor. The sulfur atom, with its lone pairs of electrons, can participate in unique hydrogen bonding and other non-covalent interactions within the receptor's binding pocket, potentially leading to increased affinity.[2] Furthermore, the distinct electronic distribution of the thiophene ring compared to benzene can alter the overall electrostatic and hydrophobic interactions, which can be exploited to fine-tune selectivity for a specific receptor subtype.
For instance, in the development of ligands for the GluN2B subtype of the NMDA receptor, the bioisosteric replacement of a benzene ring with a thiophene ring was well-tolerated and, in some cases, led to an increase in affinity.[3] This highlights the potential of the thienyl group to optimize receptor engagement.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Phenyl vs. Thienyl Analogs
| Compound Pair | Target Receptor | Phenyl Analog (Ki, nM) | Thienyl Analog (Ki, nM) | Fold Change | Reference |
| Benzo[4]annulenamine vs.[4]Annulenothiophenamine | GluN2B | 57 | 26 | 2.2x increase | [3] |
| GBR 13119 vs. Thienyl-GBR 13119 | Dopamine Transporter | High Affinity | Essentially Identical | No significant change | [5] |
Note: This table is a representative example. The actual impact on binding affinity is highly dependent on the specific compound and target.
Modulated Metabolic Stability
A significant challenge in drug design is achieving a desirable metabolic profile. Phenyl rings are often susceptible to hydroxylation by cytochrome P450 (CYP) enzymes, leading to rapid metabolism and clearance. The thienyl moiety can offer a distinct metabolic fate. While it can also be metabolized, the pathways and rates can differ significantly from those of the phenyl ring, sometimes leading to improved metabolic stability.[2]
However, it is crucial to consider that the metabolism of thiophene can also lead to the formation of reactive metabolites, such as thiophene S-oxides and epoxides, which have been implicated in toxicity.[6][7][8] Therefore, a thorough metabolic assessment of any new thienyl-containing compound is essential.
Table 2: Comparative In Vitro Metabolic Stability in Human Liver Microsomes
| Compound Pair | Phenyl Analog (t½, min) | Thienyl Analog (t½, min) | Primary Metabolites (Phenyl) | Primary Metabolites (Thienyl) | Reference |
| Phenyl-X Derivative | 25 | 45 | Hydroxylation on phenyl ring | S-oxidation, Epoxidation | Hypothetical Data |
| Phenyl-Y Derivative | 60 | 35 | Multiple hydroxylations | Thiophene ring opening | Hypothetical Data |
Note: This table presents hypothetical data to illustrate the potential differences in metabolic stability. Actual results will vary.
Improved Blood-Brain Barrier Permeability
For psychoactive compounds, the ability to cross the blood-brain barrier (BBB) is a critical determinant of efficacy. The physicochemical properties of the thienyl ring, such as its lipophilicity and polar surface area, can be more favorable for BBB penetration compared to a substituted phenyl ring.[9] Aromatic rings, in general, can enhance hydrophobicity, which facilitates passive transport across the BBB.[9] The slightly different electronic nature of the thiophene ring can subtly alter a molecule's overall properties to favor CNS entry.
An in vivo study comparing the dopamine uptake inhibitor [18F]GBR 13119 and its thienyl analog showed essentially identical regional brain distribution in mice, indicating successful BBB penetration and target engagement by the thienyl compound.[5]
Experimental Protocols
To provide a practical framework for researchers, we outline standardized protocols for key in vitro assays used to compare thienyl and phenyl analogs.
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol determines the intrinsic clearance of a compound by measuring its rate of disappearance when incubated with human liver microsomes.
Materials:
-
Test compound (and its phenyl/thienyl analog)
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, pre-warm a mixture of human liver microsomes (final concentration 0.5 mg/mL) and phosphate buffer at 37°C.
-
Initiation of Reaction: Add the test compound (final concentration 1 µM) to the pre-warmed microsome mixture. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture.[10]
-
Reaction Termination: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.
-
Sample Processing: Vortex the samples and centrifuge to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Caption: Workflow for In Vitro Metabolic Stability Assay.
Protocol 2: Competitive Radioligand Receptor Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor
-
Radiolabeled ligand with known affinity for the target receptor
-
Unlabeled test compound (and its phenyl/thienyl analog) at various concentrations
-
Assay buffer (e.g., Tris-HCl)
-
Filtration apparatus with glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Preparation of Assay Plate: In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Addition of Receptor Source: Add the cell membranes or tissue homogenate to each well.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.[11][12]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).[13]
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Caption: Workflow for Competitive Radioligand Binding Assay.
Causality and Strategic Considerations
The choice to incorporate a thienyl moiety is a strategic one, aimed at addressing specific liabilities of a lead compound. For example, if a promising phenyl-containing compound suffers from rapid metabolic clearance due to aromatic hydroxylation, the thienyl analog is synthesized with the hypothesis that its different electronic structure will alter the site of metabolism and slow down clearance. The subsequent in vitro metabolic stability assay directly tests this hypothesis.
Similarly, if a lead compound shows poor selectivity between two closely related receptor subtypes, introducing a thienyl ring can introduce new interaction points (e.g., through the sulfur atom) that may be better accommodated by one receptor over the other. The competitive radioligand binding assay is then the crucial experiment to validate this design strategy by providing quantitative data on the affinity for both receptor subtypes.
Potential for Thiophene-Induced Toxicity
A critical aspect of utilizing the thienyl moiety is the awareness of its potential for bioactivation to toxic metabolites.[6] The cytochrome P450-mediated formation of thiophene S-oxides and epoxides can lead to reactive electrophiles that may cause cellular damage.[8] Therefore, early-stage toxicity screening and a thorough investigation of the metabolic pathways are imperative when developing thienyl-containing drug candidates. It is important to note that the presence of a thiophene ring does not automatically confer toxicity; many safe and effective drugs contain this moiety.[6] The overall molecular context and the availability of alternative, non-toxic metabolic pathways play a significant role.[6]
Caption: Metabolic Bioactivation Pathways of Thiophene.
Conclusion
The strategic substitution of a phenyl ring with a thienyl moiety represents a powerful tool in the medicinal chemist's arsenal for designing novel psychoactive compounds. This bioisosteric replacement can lead to significant advantages in receptor binding, metabolic stability, and blood-brain barrier penetration. However, this approach necessitates a comprehensive and comparative experimental evaluation, including rigorous assessment of metabolic pathways and potential toxicity. By understanding the nuanced effects of this substitution and employing the robust experimental protocols outlined in this guide, researchers can more effectively navigate the complexities of psychoactive drug design and accelerate the development of safer and more effective therapeutics.
References
- BenchChem. (2025).
-
PubMed. (n.d.). Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
-
Evotec. (n.d.). Microsomal Stability. Cyprotex. Retrieved from [Link]
-
PubMed. (2014). Bioactivation potential of thiophene-containing drugs. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Visualizing classification of drugs used in psychotic disorders: A 'subway map' representing mechanisms, established classes and informal categories. Retrieved from [Link]
-
ResearchGate. (2009). Applications substituted 2-aminothiophenes in drug design. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Effects of Drugs of Abuse on the Blood-Brain Barrier: A Brief Overview. Retrieved from [Link]
-
National Institutes of Health. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]
-
ACS Publications. (n.d.). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Retrieved from [Link]
-
PubMed. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Binding affinity of tested compounds at opioid receptors. Retrieved from [Link]
-
ResearchGate. (2025). Development and Blood–Brain Barrier Penetration of Nanovesicles Loaded with Cannabidiol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Integrated Synthesis and Testing of Substituted Xanthine Based DPP4 Inhibitors: Application to Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2025). Assay of CB1 Receptor Binding. Retrieved from [Link]
-
Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]
-
ResearchGate. (2025). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Retrieved from [Link]
-
National Institutes of Health. (2025). Psychoactive substances: novel molecular insights and therapeutic potential for Alzheimer's disease. Retrieved from [Link]
-
PubMed. (n.d.). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Retrieved from [Link]
-
PubMed. (n.d.). Phenethylthiazolethiourea (PETT) compounds, a new class of HIV-1 reverse transcriptase inhibitors. 1. Synthesis and basic structure-activity relationship studies of PETT analogs. Retrieved from [Link]
-
pA2 Online. (n.d.). 093P Chemical and biochemical aspects of thiophene bioactivation. Retrieved from [Link]
-
PubMed Central. (n.d.). Identifying Substructures That Facilitate Compounds to Penetrate the Blood–Brain Barrier via Passive Transport Using Machine Learning Explainer Models. Retrieved from [Link]
-
Brieflands. (n.d.). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Retrieved from [Link]
-
National Institutes of Health. (2016). SIGMA RECEPTOR BINDING ASSAYS. Retrieved from [Link]
-
ResearchGate. (2000). Synthesis of Tacrine Analogues and Their Structure-Activity Relationships. Retrieved from [Link]
-
Springer. (n.d.). Blood–brain barrier penetration prediction enhanced by uncertainty estimation. Retrieved from [Link]
-
RSC Publishing. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
-
ResearchGate. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Retrieved from [Link]
-
eLife. (n.d.). Characterization of binding kinetics and intracellular signaling of new psychoactive substances targeting cannabinoid receptor using transition-based reweighting method. Retrieved from [Link]
-
MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[4]annulene-scaffold. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identifying Substructures That Facilitate Compounds to Penetrate the Blood–Brain Barrier via Passive Transport Using Machine Learning Explainer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. brieflands.com [brieflands.com]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Alternatives for N-Methyl-1-(2-thienyl)ethanamine Hydrochloride in Monoamine Transporter Research
For researchers and drug development professionals investigating the intricacies of monoamine transporter systems, the choice of chemical tools is paramount. N-Methyl-1-(2-thienyl)ethanamine hydrochloride, commonly known as methiopropamine (MPA), has been utilized as a research chemical due to its structural analogy to methamphetamine and its activity as a norepinephrine-dopamine reuptake inhibitor (NDRI)[1]. However, its increasing legal restrictions and high abuse potential necessitate the exploration of viable alternatives for continued research in this domain. This guide provides an in-depth, objective comparison of MPA and its potential alternatives, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility.
Understanding the Core Compound: N-Methyl-1-(2-thienyl)ethanamine (Methiopropamine)
Methiopropamine is a structural analog of methamphetamine where the phenyl group is replaced by a thiophene ring[1][2]. Its primary mechanism of action is the inhibition of norepinephrine (NE) and dopamine (DA) reuptake by binding to their respective transporters, NET and DAT[1][3]. It exhibits significantly weaker effects on the serotonin transporter (SERT)[1][3]. This pharmacological profile results in stimulant effects, including increased alertness and energy[4]. Due to its psychoactive properties and potential for abuse, its use in research is heavily regulated in many jurisdictions, making the identification of suitable alternatives a critical endeavor for the scientific community.
Comparative Analysis of Research Alternatives
The selection of an alternative to MPA should be guided by the specific research question, considering factors such as potency at monoamine transporters, selectivity, and functional activity (i.e., reuptake inhibitor versus releasing agent). This section compares MPA with several potential alternatives.
Structural and Functional Analogs
A primary source of alternatives lies in the structural analogs of MPA and related phenethylamines. These compounds often share a similar mechanism of action but can exhibit different potencies and selectivities.
-
Methamphetamine: As the parent compound from which MPA is derived, methamphetamine serves as a crucial benchmark. It is a potent dopamine and norepinephrine releasing agent and reuptake inhibitor[4].
-
Thiopropamine: The N-demethylated metabolite of MPA, thiopropamine is also a stimulant, acting as a norepinephrine-dopamine reuptake inhibitor and/or releasing agent[1][5].
-
N-Ethyl-1-(2-thienyl)ethanamine: A close structural analog of MPA, with an ethyl group replacing the methyl group on the amine. Its pharmacological profile is not extensively characterized in publicly available literature, but structure-activity relationships suggest it would also act as a monoamine transporter inhibitor.
-
4-Methylmethiopropamine (4-MMPA): A substituted derivative of methiopropamine with a methyl group on the thiophene ring. Limited data suggests it has stimulant effects[6].
Quantitative Comparison of Monoamine Transporter Inhibition
The following table summarizes the available in vitro data for the inhibition of dopamine, norepinephrine, and serotonin transporters by MPA and its key comparators. This data is essential for selecting a compound with the desired potency and selectivity profile for a given experiment.
| Compound | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) | DAT/SERT Selectivity Ratio | Reference |
| Methiopropamine (MPA) | 0.74 | 0.47 | >25 | >33.8 | [3] |
| Methamphetamine | 0.14 | 0.08 | 4.90 | 35 | [7] |
| Mephedrone (4-MMC) | 5.9 | 1.9 | 19.3 | 3.27 | [8] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the transporter activity. A lower value indicates higher potency. The DAT/SERT selectivity ratio is a useful predictor of the abuse liability of a stimulant.
Experimental Protocols
To ensure the validity and reproducibility of research findings, detailed and well-validated experimental protocols are essential. This section provides step-by-step methodologies for key assays used to characterize and compare monoamine transporter inhibitors.
Protocol 1: In Vitro Monoamine Transporter Uptake Assay
This protocol describes a fluorescence-based assay to determine the potency of test compounds to inhibit dopamine, norepinephrine, and serotonin transporters expressed in mammalian cells.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices)
-
Test compounds (MPA and alternatives)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Plating: Seed the HEK293 cells expressing the transporter of interest into 96-well plates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer provided in the kit.
-
Assay Initiation:
-
Remove the culture medium from the cells.
-
Add the assay buffer containing the fluorescent substrate and the test compounds at various concentrations to the wells.
-
Incubate the plate at room temperature for the time specified in the kit instructions.
-
-
Data Acquisition: Measure the fluorescence intensity using a bottom-read fluorescence microplate reader with excitation and emission wavelengths appropriate for the fluorescent substrate.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the data to the control wells (no inhibitor).
-
Plot the normalized fluorescence against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Rodent Locomotor Activity Assay
This protocol details a method to assess the stimulant effects of test compounds on the locomotor activity of mice.
Materials:
-
Male C57BL/6 mice
-
Locomotor activity chambers equipped with infrared beams
-
Test compounds (MPA and alternatives) dissolved in a suitable vehicle (e.g., saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Habituation: Habituate the mice to the locomotor activity chambers for at least 30 minutes for 2-3 days prior to the experiment. This reduces the novelty-induced hyperactivity.
-
Baseline Activity: On the test day, place the mice in the chambers and record their baseline locomotor activity for 30-60 minutes.
-
Compound Administration: Remove the mice from the chambers, administer the test compound or vehicle via i.p. injection, and immediately return them to the chambers.
-
Data Recording: Record locomotor activity (e.g., distance traveled, beam breaks) continuously for a set period (e.g., 2-4 hours).
-
Data Analysis:
-
Bin the data into time intervals (e.g., 5 or 10 minutes).
-
Calculate the total distance traveled or total beam breaks for each animal.
-
Compare the activity levels between different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Visualization of Concepts
To aid in the understanding of the underlying mechanisms and experimental workflows, the following diagrams are provided.
Signaling Pathway of Monoamine Reuptake Inhibition
Caption: Mechanism of monoamine reuptake inhibition by MPA and its alternatives.
Experimental Workflow for In Vitro Transporter Assay
Caption: Workflow for the in vitro monoamine transporter uptake assay.
Conclusion and Future Directions
The selection of a suitable alternative to N-Methyl-1-(2-thienyl)ethanamine hydrochloride requires careful consideration of the specific research objectives. For studies requiring a potent dopamine and norepinephrine reuptake inhibitor with minimal serotonin activity, MPA itself has a well-defined profile, though its availability is limited. Methamphetamine, while a potent tool, carries significant regulatory burdens. Thiopropamine presents a legally more accessible alternative with a similar, albeit likely less potent, pharmacological profile. N-Ethyl-1-(2-thienyl)ethanamine and 4-Methylmethiopropamine represent under-characterized but potentially valuable research tools that warrant further investigation to fully elucidate their monoamine transporter interaction profiles.
Future research should focus on the comprehensive pharmacological characterization of these and other novel thiophene-based amphetamine analogs. The generation of robust, publicly available data on their potency, selectivity, and mechanism of action will be invaluable to the neuroscience and drug discovery communities, enabling continued progress in understanding the complex roles of monoamine transporters in health and disease.
References
-
Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. International Journal of Molecular Sciences. [Link]
-
Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. MDPI. [Link]
-
Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. ResearchGate. [Link]
-
Methiopropamine. Wikipedia. [Link]
-
Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. Frontiers in Pharmacology. [Link]
-
Discovery and Development of Monoamine Transporter Ligands. ACS Chemical Neuroscience. [Link]
-
Structure Modeling of the Norepinephrine Transporter. International Journal of Molecular Sciences. [Link]
-
The profile of mephedrone on human monoamine transporters differs from 3,4-methylenedioxymethamphetamine primarily by lower potency at the vesicular monoamine transporter. Neurochemistry International. [Link]
-
Thiopropamine. Wikipedia. [Link]
-
Receptor density as a factor governing the efficacy of the dopamine D4 receptor ligands, L-745870 and U-101958 at human recombinant D4.4 receptors expressed in CHO cells. British Journal of Pharmacology. [Link]
-
Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. PubMed. [Link]
-
Synthesis, characterization and monoamine transporter activity of the new psychoactive substance mexedrone and its N-methoxy positional isomer, N-methoxymephedrone. Drug Testing and Analysis. [Link]
-
Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives. Il Farmaco. [Link]
-
Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. Semantic Scholar. [Link]
-
Thiopropamine. Wikipedia. [Link]
-
Bivalent phenethylamines as novel dopamine transporter inhibitors: evidence for multiple substrate-binding sites in a single transporter. Journal of Neurochemistry. [Link]
-
Effects of N-Alkyl-4-Methylamphetamine Optical Isomers on Plasma Membrane Monoamine Transporters and Abuse-Related Behavior. The Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. ResearchGate. [Link]
-
Synthesis and evaluation of dopamine and serotonin transporter inhibition by oxacyclic and carbacyclic analogues of methylphenidate. Journal of Medicinal Chemistry. [Link]
-
Range of previously reported IC50 values for neurotransmitter uptake inhibition. ResearchGate. [Link]
-
Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences. [Link]
-
Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters. Nature Communications. [Link]
-
Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter. ResearchGate. [Link]
-
4mmc Synthesis. Scribd. [Link]
-
Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. MDPI. [Link]
-
Radioreceptor binding profile of the atypical antipsychotic olanzapine. Psychopharmacology. [Link]
-
Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. Jefferson Digital Commons. [Link]
- Method of making amphetamine.
-
The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter. Nature Communications. [Link]
-
Low-Affinity/High-Selectivity Dopamine Transport Inhibition Sufficient to Rescue Cognitive Functions in the Aging Rat. MDPI. [Link]
-
Locomotor activity in mice after injection of (a–c) methiopropamine... ResearchGate. [Link]
-
'Second-generation' mephedrone analogs, 4-MEC and 4-MePPP, differentially affect monoamine transporter function. Neuropsychopharmacology. [Link]
-
Structural insights into μ-opioid receptor activation. Nature. [Link]
-
Ethanamine, 2-[[2-(ethylthio)ethyl]thio]. PubChem. [Link]
-
Determination of residues in the norepinephrine transporter that are critical for tricyclic antidepressant affinity. The Journal of Biological Chemistry. [Link]
-
How Neurotransmitters Are Transported: Psychotropic Transporters. YouTube. [Link]
-
Pharmacology of NMDA Receptors. NCBI Bookshelf. [Link]
-
Persistent binding at dopamine transporters determines sustained psychostimulant effects. Science. [Link]
-
Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. Cell. [Link]
-
Synthesis and biological properties of thiophene ring analogues of mianserin. Journal of Medicinal Chemistry. [Link]
-
Overview of Monoamine Transporters. Current Protocols in Pharmacology. [Link]
-
2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of Medicinal Chemistry. [Link]
-
Thiopheneethanamine. PubChem. [Link]
Sources
- 1. Methiopropamine - Wikipedia [en.wikipedia.org]
- 2. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoamine releasing agent - Wikipedia [en.wikipedia.org]
- 5. 2-(3-Thienyl)ethanamine | C6H9NS | CID 12258737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN106749622A - A kind of 4 methyl methcathinone antigen and preparation method and its application in collaurum detection - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. The profile of mephedrone on human monoamine transporters differs from 3,4-methylenedioxymethamphetamine primarily by lower potency at the vesicular monoamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling N-Methyl-1-(2-thienyl)ethanamine hydrochloride
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with N-Methyl-1-(2-thienyl)ethanamine hydrochloride (CAS No. 857546-98-6). The following procedures are designed to ensure personnel safety, maintain experimental integrity, and comply with regulatory standards. This is not a rigid template, but a dynamic set of guidelines to be adapted to your specific laboratory conditions and risk assessments.
Hazard Assessment: Understanding the "Why" Behind the Precautions
N-Methyl-1-(2-thienyl)ethanamine hydrochloride is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H302: Harmful if swallowed. [1][2] This indicates acute oral toxicity. Ingestion can lead to adverse health effects.
-
H315: Causes skin irritation. [3] Direct contact with the skin can cause redness, itching, and inflammation.
-
H319: Causes serious eye irritation. [3] This compound can cause significant, potentially damaging, irritation upon contact with the eyes.
-
H335: May cause respiratory irritation. [3] Inhalation of the powder or aerosols can irritate the respiratory tract, leading to coughing and discomfort.
Understanding these specific hazards is the foundation of our safety protocols. Every step that follows is a direct countermeasure to these inherent risks. The primary routes of exposure we must control are inhalation, skin contact, eye contact, and ingestion.[4]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for common laboratory activities involving this compound.
| Laboratory Task | Minimum Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | Double Nitrile or Neoprene Gloves, Lab Coat, ANSI Z87.1-rated Safety Goggles, and a NIOSH-approved N95 Particulate Respirator. | The fine particulate nature of the solid presents a significant inhalation hazard (H335). Weighing operations should be conducted within a chemical fume hood or a ventilated balance enclosure to minimize airborne dust.[3] Double gloving provides an extra layer of protection against skin contact (H315).[5] |
| Solution Preparation and Transfers | Nitrile or Neoprene Gloves, Lab Coat, and ANSI Z87.1-rated Safety Goggles. A face shield is recommended over goggles if there is a significant splash risk. | While the inhalation risk of a non-volatile solution is lower, the risk of skin (H315) and eye (H319) irritation from splashes remains. A face shield offers broader protection for the entire face.[6] |
| General Handling and In-Vitro/In-Vivo Dosing | Nitrile or Neoprene Gloves, Lab Coat, and ANSI Z87.1-rated Safety Glasses with side shields. | For routine handling of sealed containers or diluted solutions with minimal splash risk, standard PPE is sufficient to protect against incidental contact. |
Diagram: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on task-specific exposure risks.
Operational Plan: Step-by-Step Guidance
Adherence to a standardized operational plan minimizes variability and risk.
Engineering Controls: Your First Line of Defense
-
Ventilation: Always handle the solid form of N-Methyl-1-(2-thienyl)ethanamine hydrochloride inside a certified chemical fume hood or a powder containment hood.[3] This is critical to mitigate the respiratory irritation hazard (H335).
-
Eyewash and Safety Shower: Ensure that a functional and unobstructed eyewash station and safety shower are immediately accessible.[7]
Weighing and Solution Preparation Protocol
-
Preparation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.
-
PPE Donning: Before handling the primary container, don the appropriate PPE as outlined in the table above (High-Risk Scenario).
-
Handling: Carefully open the container. Use a dedicated, labeled spatula for transferring the powder. Avoid creating dust clouds by moving slowly and deliberately.
-
Weighing: If using an analytical balance inside the hood, allow the reading to stabilize. Close the container immediately after weighing.
-
Dissolving: To prepare a solution, add the solvent to the vessel containing the weighed powder. Do not add the powder to the solvent, as this can increase the likelihood of dust generation.
-
Post-Handling: Wipe the spatula and any surfaces with a damp cloth or paper towel to collect any residual powder. Dispose of this cleaning material as hazardous waste.
PPE Doffing (Removal) Protocol
The sequence of removing PPE is as critical as putting it on to prevent cross-contamination.
Caption: Correct sequence for removing Personal Protective Equipment.
Disposal and Decontamination Plan
Waste Disposal
-
Solid Waste: All disposable items contaminated with N-Methyl-1-(2-thienyl)ethanamine hydrochloride, including gloves, bench paper, weigh boats, and cleaning materials, must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a designated, sealed hazardous waste container. Do not dispose of this chemical down the drain.[4]
-
Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.
Spill Decontamination
In the event of a spill, immediate and correct action is crucial.
-
Alert and Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Assess: From a safe distance, assess the extent of the spill and the hazards involved. Do not attempt to clean a large spill without proper training and equipment.
-
Containment (for small spills): For small spills, don appropriate PPE (including respiratory protection). Cover the spill with an inert absorbent material like vermiculite or sand, working from the outside in to prevent spreading.[1][8]
-
Neutralization: Since this is an amine hydrochloride (an acidic salt), it can be neutralized. For small spills, after absorption, cautiously apply a weak base like sodium bicarbonate (soda ash) to the absorbed material.[1] Use pH paper to confirm neutralization (aim for a pH between 6 and 8).
-
Cleanup: Carefully scoop the neutralized mixture into a designated hazardous waste container.
-
Final Decontamination: Clean the spill area with soap and water.
-
Reporting: Report all spills to your laboratory supervisor and your institution's EHS office.
By integrating these safety and handling protocols into your daily workflow, you can significantly mitigate the risks associated with N-Methyl-1-(2-thienyl)ethanamine hydrochloride, ensuring a safe and productive research environment.
References
- Vertex AI Search. SAFETY DATA SHEET.
- Wikipedia. GHS hazard statements.
- Enamine. safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION.
- ChemScene. N-methyl-2-(thiophen-2-yl)ethan-1-amine hydrochloride.
- PubChem. N-Methyl-1-(2-thienyl)ethanamine hydrochloride.
- Environment, Health & Safety. Weighing Hazardous Powders in the Laboratory.
- American Chemical Society. Guide for Chemical Spill Response.
- Princeton University. Chemical Spill Procedures.
- NIOSH. OSHA Respirator Requirements for Selected Chemicals.
- MSDS Europe. Hazard statements.
- University of California, Berkeley. Glove Selection Guide.
- National Research Council. Working with Chemicals - Prudent Practices in the Laboratory.
- Cayman Chemical. Safety Data Sheet.
- Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- CDC. Personal Protective Equipment for Use in Handling Hazardous Drugs.
- YouTube. What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals?.
Sources
- 1. acs.org [acs.org]
- 2. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. Respirator Types and Use | Personal Protective Equipment | CDC [cdc.gov]
- 6. ohsonline.com [ohsonline.com]
- 7. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 8. ehs.princeton.edu [ehs.princeton.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
